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Ranolazine-D8

Cat. No.: B602535
CAS No.: 1092804-88-0
M. Wt: 435.59
Attention: For research use only. Not for human or veterinary use.
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Description

Ranolazine-D8 is a deuterium-labeled stable isotope of the anti-ischemic drug ranolazine, specifically designed for use as an internal standard in quantitative bioanalytical methods. Its primary research application is in Liquid Chromatography-Mass Spectrometry (LC-MS) assays, where it enables precise and accurate measurement of ranolazine concentrations in biological matrices such as plasma and urine. By correcting for variability in sample preparation and ionization efficiency, this compound is critical for conducting reliable pharmacokinetic, metabolism, and bioavailability studies. The parent compound, ranolazine, is a late sodium current inhibitor used to treat chronic angina. Its therapeutic and anti-ischemic effects are primarily attributed to its ability to inhibit the persistent sodium current in cardiac myocytes . This action reduces intracellular sodium overload, which subsequently limits calcium influx via the sodium-calcium exchanger, thereby improving diastolic function and reducing myocardial oxygen demand without significantly affecting heart rate or blood pressure . Ranolazine undergoes extensive hepatic metabolism primarily by the CYP3A4 enzyme and, to a lesser extent, by CYP2D6 . This compound, with a molecular formula of C24H25D8N3O4 and a molecular weight of 435.59 g/mol, incorporates eight deuterium atoms on the piperazine ring . This labeling provides nearly identical chemical properties to unlabelled ranolazine while yielding a distinct mass spectrometric signature, making it an indispensable tool for researchers developing and validating robust analytical methods. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25D8N3O4 B602535 Ranolazine-D8 CAS No. 1092804-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ranolazine-D8: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine-D8 is the deuterium-labeled analogue of Ranolazine, an anti-anginal medication. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. Their primary application lies in serving as ideal internal standards for quantitative bioanalysis using mass spectrometry. This technical guide provides an in-depth overview of the research uses of this compound, focusing on its role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Ranolazine in biological matrices.

The key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte of interest (Ranolazine). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency and matrix effects. The mass difference introduced by the deuterium atoms allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, leading to highly accurate and precise quantification.

Core Application: Internal Standard in Bioanalytical Methods

This compound is predominantly used as an internal standard in validated bioanalytical methods for the determination of Ranolazine concentrations in biological samples, most commonly human plasma. This is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Quantitative Data from a Validated LC-MS/MS Method

The following tables summarize the key quantitative parameters from a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the estimation of Ranolazine in human K3EDTA plasma, using this compound as the internal standard.[1]

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ranolazine428.20279.50
This compound (Internal Standard)436.20 (calculated)287.50 (calculated)

Note: The m/z values for this compound are calculated based on the addition of 8 deuterium atoms. Actual values may vary slightly.

Table 2: Method Validation Parameters [1]

ParameterValue
Calibration Curve Range10.1 - 4011.8 ng/mL
Lower Limit of Quantification (LLOQ)10.2 ng/mL
Quality Control (QC) ConcentrationsLow: 30.1 ng/mL, Medium: 1381.1 ng/mL, High: 3211.8 ng/mL
Extraction TechniqueLiquid-Liquid Extraction

Experimental Protocols

Below is a detailed, representative methodology for the quantification of Ranolazine in human plasma using this compound as an internal standard, based on established LC-MS/MS practices.

I. Sample Preparation: Liquid-Liquid Extraction
  • Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., at a concentration of 500 ng/mL in methanol) to each tube, except for blank samples. To the blank samples, add 25 µL of methanol.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Extraction Solvent Addition: Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, or methyl tert-butyl ether).

  • Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortexing and Transfer: Vortex the tubes for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a column oven and an autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ranolazine: 428.20 → 279.50

      • This compound: 436.20 → 287.50 (representative)

    • Optimization: Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (1 mL) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Bioanalytical workflow for Ranolazine quantification.

Ranolazine Metabolism and Bioanalytical Target

Ranolazine undergoes extensive metabolism in the body. While this compound is used to quantify the parent drug, understanding its metabolic pathways provides context for broader DMPK studies.

ranolazine_metabolism Ranolazine Ranolazine Metabolites Metabolites (>100 identified) Ranolazine->Metabolites CYP3A4, CYP2D6 Excretion Renal & Fecal Excretion Ranolazine->Excretion <5% unchanged Quantification Quantification Target LCMS LC-MS/MS Analysis Ranolazine->LCMS Metabolites->Excretion Quantification->Ranolazine Ranolazine_D8 This compound (Internal Standard) Ranolazine_D8->LCMS

Caption: Ranolazine metabolism and its quantification using this compound.

Conclusion

This compound is a critical research tool, primarily enabling the accurate and precise quantification of Ranolazine in biological matrices. Its use as an internal standard in LC-MS/MS methods is fundamental to pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed experimental protocol and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with Ranolazine. The robustness of bioanalytical data generated using deuterated standards like this compound is essential for making informed decisions throughout the drug development pipeline.

References

The Role of Ranolazine-D8 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the precise and accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. Ranolazine, an anti-anginal medication, requires robust bioanalytical methods for its determination in plasma and other biological samples.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Ranolazine-D8, a deuterated analog of Ranolazine, when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalysis, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard (IS) is predicated on the principle of isotope dilution mass spectrometry. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical process. This compound is an ideal internal standard for Ranolazine analysis due to the following key properties:

  • Physicochemical Similarity: this compound, with eight deuterium atoms replacing eight hydrogen atoms on the piperazine ring, is chemically almost identical to Ranolazine.[3][4] This structural similarity ensures that it behaves virtually identically to the unlabeled analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • Co-elution in Chromatography: Due to their nearly identical physicochemical properties, Ranolazine and this compound co-elute under typical reversed-phase liquid chromatography conditions. This means they experience the same chromatographic effects, including any potential ion suppression or enhancement from the sample matrix as they enter the mass spectrometer's ion source.

  • Mass Spectrometric Differentiation: Despite their chromatographic co-elution, Ranolazine and this compound are readily distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. This mass difference allows for their simultaneous but independent detection and quantification.

By measuring the ratio of the analyte's response to the internal standard's response, the variability inherent in the analytical process can be effectively normalized. This results in a more accurate and precise determination of the analyte's concentration in the original sample.

Experimental Protocol: Quantification of Ranolazine in Human Plasma

The following is a representative, detailed protocol for the quantification of Ranolazine in human plasma using this compound as an internal standard, based on common practices in the field.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.

  • Protein Precipitation: Add 300 µL of acetonitrile or methanol to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution (e.g., 70% B)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon

Quantitative Data

The following tables summarize key quantitative data for the bioanalysis of Ranolazine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ranolazine428.2279.520 - 30
This compound436.3287.520 - 30

Note: The product ion for this compound is inferred from the fragmentation pattern of Ranolazine, where the deuterated piperazine ring fragment retains the deuterium labels.

Table 2: Method Validation Parameters

ParameterRanolazineThis compound (IS)
Linearity Range 5 - 2000 ng/mLN/A
Mean Recovery 82.36 - 94.25%[5]~88%[5]
Intra-day Precision (%RSD) < 15%N/A
Inter-day Precision (%RSD) < 15%N/A
Accuracy (% Bias) ± 15%N/A

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment utilizing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Liquid Chromatography (Co-elution) Extract->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result fragmentation_pathway Ranolazine Ranolazine [M+H]+ = m/z 428.2 Fragment1 Piperazine Ring Fragment [C16H25N2O2]+ = m/z 279.5 Ranolazine->Fragment1 CID NeutralLoss Neutral Loss (2,6-dimethylaniline) C8H11N Ranolazine->NeutralLoss Fragment1->NeutralLoss

References

An In-depth Technical Guide to the Synthesis and Purification of Ranolazine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Ranolazine-D8. Ranolazine is an anti-anginal medication, and its deuterated isotopologue, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. The primary route for synthesizing this compound involves a multi-step process analogous to the synthesis of Ranolazine, with the key difference being the introduction of deuterium atoms via a deuterated starting material.[1] The most common strategy incorporates deuterium by using piperazine-d8.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a convergent three-intermediate pathway. This involves the preparation of N-(2,6-dimethylphenyl)-2-chloroacetamide, the synthesis of the epoxide 2-((2-methoxyphenoxy)methyl)oxirane, and their subsequent coupling with the deuterated key intermediate, piperazine-d8.[2][3]

Overall Synthetic Pathway

The following diagram illustrates the multi-step synthesis of this compound.

G cluster_sm Starting Materials cluster_int Intermediates A 2,6-Dimethylaniline Int1 Intermediate A N-(2,6-dimethylphenyl) -2-chloroacetamide A->Int1 + B (Acylation) B Chloroacetyl Chloride B->Int1 C Piperazine-d8 Int2 Intermediate B N-(2,6-dimethylphenyl)-2 -(piperazin-1-yl-d8)acetamide C->Int2 D 2-Methoxyphenol (Guaiacol) Int3 Intermediate C 2-((2-methoxyphenoxy) methyl)oxirane D->Int3 + E (Williamson Ether Synthesis) E Epichlorohydrin E->Int3 Int1->Int2 + C (N-Alkylation) Final This compound Int2->Final + Int3 (Coupling) Int3->Final

Caption: Convergent synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate A)

This initial step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[3]

  • Reagents: 2,6-dimethylaniline, chloroacetyl chloride, triethylamine (or another suitable base like K2CO3), and a solvent such as dichloromethane (DCM), toluene, or ethyl acetate.[2][3][4]

  • Procedure:

    • Dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in toluene.[5]

    • Cool the mixture to 0°C in an ice bath.[3]

    • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.[3]

    • Allow the reaction to stir for 2-4 hours at room temperature.[3]

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

    • The product, N-(2,6-dimethylphenyl)-2-chloroacetamide, can be further purified by recrystallization from a solvent like cyclohexane to yield a white solid.[4][5]

Step 2: Synthesis of 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C)

This epoxide intermediate is prepared via Williamson ether synthesis from 2-methoxyphenol and epichlorohydrin.[2][6]

  • Reagents: 2-methoxyphenol (guaiacol), epichlorohydrin, sodium hydroxide (NaOH), and a solvent system like dioxane and water.[5][7]

  • Procedure:

    • Charge a reaction flask with 2-methoxyphenol (1.0 eq), NaOH (1.1 eq), water, and dioxane.[5]

    • Add epichlorohydrin (1.5 eq) to the mixture under stirring at room temperature.[5]

    • Heat the mixture to reflux and maintain for approximately 2 hours.[5]

    • After cooling to room temperature, extract the mixture with ethyl acetate.[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.[5]

    • Purify the resulting oil by vacuum distillation to yield pure 2-((2-methoxyphenoxy)methyl)oxirane.[5]

Step 3: Synthesis of this compound

This final convergent step involves the N-alkylation of piperazine-d8 with Intermediate A, followed by coupling with Intermediate C. A common one-pot approach first synthesizes the deuterated piperazine acetamide intermediate, which then reacts with the epoxide.

  • Reagents: N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate A), Piperazine-d8, 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C), a base such as potassium carbonate, and a solvent system like ethanol, or a mixture of methanol and toluene.[2][3]

  • Procedure:

    • Formation of Intermediate B: Dissolve piperazine-d8 (3.0 eq) in ethanol and add N-(2,6-dimethylphenyl)-2-chloroacetamide (1.0 eq).[3] Using a large excess of piperazine-d8 helps to minimize the formation of the N,N'-bis-alkylated byproduct.[8]

    • Heat the mixture under reflux for 2-3 hours until the starting material is consumed (monitored by TLC).[3]

    • Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure. The crude N-(2,6-dimethylphenyl)-2-(piperazin-1-yl-d8)acetamide (Intermediate B) is often used directly in the next step.

    • Final Coupling: Dissolve the crude Intermediate B in a mixture of methanol and toluene.[7]

    • Add 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C, 1.1 eq) and potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 3-5 hours.[3]

    • Upon completion, cool the mixture and filter to remove inorganic salts.

    • Concentrate the filtrate to obtain the crude this compound.

Part 2: Purification of this compound

Purification is critical to achieve the high chemical and isotopic purity required for its use as an analytical standard. A multi-step approach involving extraction, chromatography, and recrystallization is typically employed.

Purification Workflow

G A Crude this compound (from reaction mixture) B Aqueous Work-up (Acid-Base Extraction) A->B Isolate C Column Chromatography (Silica Gel) B->C Purify D Solvent Evaporation C->D Concentrate E Recrystallization (e.g., Ethanol/Ethyl Acetate) D->E Final Polish F High-Purity this compound (>99% Purity) E->F Isolate Crystals

Caption: General workflow for the purification of this compound.

Purification Protocols

1. Acid-Base Extraction

  • Procedure:

    • Dissolve the crude this compound residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with 3N hydrochloric acid. The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[4]

    • Separate the aqueous layer and basify it with a saturated sodium carbonate or NaOH solution to a pH of 9-10.[4]

    • Extract the free base back into dichloromethane (3x).[4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a more pure, crude product.[4]

2. Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).[3]

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used.[3]

  • Procedure:

    • Prepare a silica gel column packed with the chosen non-polar solvent (e.g., hexane).

    • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed product onto the top of the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.[3]

3. Recrystallization

This is the final step to obtain a highly crystalline product with high purity.

  • Solvent System: A mixture of ethanol and ethyl acetate (e.g., a 2:1 ratio) has been reported to be effective.[5][9] Acetone/water mixtures can also be used.[10]

  • Procedure:

    • Dissolve the purified this compound in a minimum amount of the hot solvent mixture (e.g., refluxing ethanol/ethyl acetate).[9]

    • If the solution is colored, it can be treated with activated carbon and filtered while hot.[9]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[4]

    • Collect the resulting white, crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum to obtain the final high-purity this compound.

Part 3: Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Summary of Synthetic Steps and Reported Yields
StepReactionKey ReagentsReported Yield (Non-Deuterated Analog)
1Acylation2,6-Dimethylaniline, Chloroacetyl chloride~82%[3]
2Epoxidation2-Methoxyphenol, Epichlorohydrin>80%[5]
3N-Alkylation & CouplingIntermediates A, C, and Piperazine~73% (coupling step)[3]
Overall - - ~80% (crude) [7]

Note: Yields are based on the synthesis of the non-deuterated Ranolazine and may vary for the deuterated synthesis depending on the purity and reactivity of Piperazine-d8.

Table 2: Analytical and Purity Data for this compound
ParameterMethodTypical SpecificationReference
Chemical Purity HPLC>99.5%[10]
Isotopic Purity Mass Spectrometry≥98 atom % D-
Structure Confirmation ¹H-NMR, Mass SpectrometryConforms to structure-
Appearance VisualWhite to off-white solid-
Melting Point Melting Point Apparatus115-117 °C (for N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide intermediate)

Note: Data is compiled from typical certificates of analysis for commercially available standards and published literature on Ranolazine.

References

Ranolazine-D8: A Comprehensive Technical Guide to its Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and purity assessment of Ranolazine-D8, a deuterated analog of the antianginal drug Ranolazine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the use of this compound as an internal standard in pharmacokinetic and bioequivalence studies, as well as in other research applications.

Physicochemical Properties and Specifications

This compound is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. The key physicochemical properties and typical quality control specifications for this compound are summarized below.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide[1][2]
Synonyms This compound (piperazine-d8)[1]
CAS Number 1092804-88-0[1][3]
Molecular Formula C₂₄H₂₅D₈N₃O₄[3]
Molecular Weight 435.59 g/mol [2][3]
Appearance White to off-white solid[3][4]

Table 2: Purity and Quality Control Specifications

TestSpecificationTypical ValueReference
Purity by HPLC ≥ 98.0%99.9% - 100%[3][5]
Isotopic Purity (Deuterium Incorporation) ≥ 98%> 99 atom % D[3][5]
Chemical Identity Conforms to structureConformsN/A
Mass Spectrometry Conforms to expected massConformsN/A
¹H-NMR Spectroscopy Conforms to structureConformsN/A
Residual Solvents To be specified based on synthesisTo be determinedN/A
Water Content (Karl Fischer) ≤ 0.5%To be determinedN/A

Experimental Protocols for Quality Control

The following sections detail the typical experimental methodologies employed for the comprehensive analysis and purity determination of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a primary method for determining the chemical purity of this compound and detecting any non-labeled or other impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[6].

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., pH 7.0) and methanol in a ratio of approximately 35:65 (v/v)[6].

  • Flow Rate: A flow rate of 1.0 mL/minute is generally applied[6].

  • Detection: UV detection is performed at a wavelength of 220 nm[6].

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the substance in the mobile phase to a known concentration.

  • Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is a powerful technique for confirming the chemical identity of this compound and assessing its isotopic purity.

Protocol:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatography: The HPLC conditions are similar to those described for the purity assessment to ensure good separation.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used[7].

  • Mass Analysis:

    • Full Scan: A full scan analysis is performed to determine the molecular weight of the parent ion. For this compound, the expected [M+H]⁺ ion would be at m/z 436.6.

    • Product Ion Scan: Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragmentation pattern is compared to that of a non-labeled Ranolazine reference standard to confirm the structural identity.

  • Isotopic Purity Assessment: The relative intensities of the mass peaks corresponding to different deuterated species are measured to calculate the percentage of D8 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and to verify the positions of deuterium labeling.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H-NMR: The ¹H-NMR spectrum is acquired. The absence of signals corresponding to the protons on the piperazine ring confirms successful deuteration. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Ranolazine.

  • ¹³C-NMR: The ¹³C-NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

  • 2D-NMR: Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals, further confirming the structure[8].

Workflow and Data Analysis

The overall workflow for the analysis of a batch of this compound involves a series of sequential tests to ensure its quality and purity.

G Figure 1. Analytical Workflow for this compound Quality Control cluster_0 Sample Reception and Preparation cluster_1 Chromatographic Analysis cluster_2 Spectrometric Analysis cluster_3 Final Assessment and Documentation A Receive this compound Sample B Visual Inspection (Appearance, Color) A->B C Prepare Stock and Working Solutions B->C D HPLC-UV Analysis C->D F LC-MS/MS Analysis C->F I NMR Analysis (1H, 13C, 2D) C->I E Purity Calculation (Area % Method) D->E K Data Review and Comparison to Specifications E->K G Identity Confirmation (Parent Ion & Fragmentation) F->G H Isotopic Purity Assessment F->H G->K H->K J Structural Elucidation & Deuteration Site Confirmation I->J J->K L Generate Certificate of Analysis K->L

Caption: Figure 1. Analytical Workflow for this compound Quality Control.

Signaling Pathways and Mechanism of Action

While the primary focus of this guide is on the analytical aspects of this compound, it is pertinent for researchers to be aware of the mechanism of action of the non-labeled compound, Ranolazine. Ranolazine is known to exert its antianginal effects primarily through the inhibition of the late inward sodium current (INa) in cardiomyocytes[9][10].

G Figure 2. Simplified Mechanism of Action of Ranolazine cluster_0 Cellular Environment cluster_1 Ranolazine Intervention cluster_2 Therapeutic Outcome A Myocardial Ischemia B Increased Late Inward Sodium Current (INa) A->B C Intracellular Na+ Overload B->C F Reduced Intracellular Na+ & Ca2+ Overload B->F Ranolazine action leads to D Increased Intracellular Ca2+ (via Na+/Ca2+ Exchanger) C->D E Impaired Myocardial Relaxation & Increased Diastolic Tension D->E R Ranolazine R->B Inhibits G Improved Myocardial Relaxation F->G H Antianginal Effect G->H

Caption: Figure 2. Simplified Mechanism of Action of Ranolazine.

By inhibiting the late INa, Ranolazine prevents the subsequent intracellular sodium and calcium overload that occurs during myocardial ischemia. This leads to improved myocardial relaxation and a reduction in diastolic tension, thereby alleviating the symptoms of angina.

Conclusion

The quality and purity of this compound are paramount for its reliable use as an internal standard and in other research applications. This technical guide has outlined the key analytical methodologies and specifications for the comprehensive assessment of this compound. Adherence to these rigorous analytical protocols ensures the identity, purity, and structural integrity of this critical research tool, thereby contributing to the accuracy and reproducibility of scientific findings.

References

Navigating the Stability and Storage of Ranolazine-D8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Ranolazine-D8, a deuterated analog of the antianginal agent Ranolazine. Given that this compound is primarily utilized as an internal standard in bioanalytical studies, ensuring its stability is paramount for accurate and reliable quantitative analysis. This document synthesizes available data, outlines experimental protocols, and presents logical workflows to guide researchers in maintaining the integrity of this critical reference material.

This compound: Chemical Profile

This compound is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule distinguishable by mass spectrometry without significantly altering its chemical properties.

PropertyValue
Chemical Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazinyl-d8]acetamide
Molecular Formula C₂₄H₂₅D₈N₃O₄
Molecular Weight 435.59 g/mol
CAS Number 1092804-88-0
Appearance White to off-white solid

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation and maintain the purity of the standard.

ConditionRecommendation
Long-Term Storage -20°C[1]
Shipping Ambient Temperature
In Solvent -80°C for 6 months; -20°C for 1 month

It is crucial to store the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Stability Profile and Degradation Pathways

While specific long-term stability data for this compound is not extensively published, the stability of the non-deuterated form, Ranolazine, has been thoroughly investigated under forced degradation conditions. The degradation pathways identified for Ranolazine are highly indicative of those for this compound due to their chemical similarity.

Forced degradation studies on Ranolazine have revealed its susceptibility to acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress.

Stress ConditionObservation
Acid Hydrolysis (e.g., 1N HCl) Significant degradation observed, leading to the formation of multiple degradation products.
Base Hydrolysis (e.g., 1N NaOH) Generally stable.
Oxidation (e.g., 3-30% H₂O₂) Significant degradation, resulting in the formation of N-oxide and other oxidative products.
Thermal Degradation (e.g., 60-105°C) Relatively stable.
Photolytic Degradation Relatively stable.

The primary degradation pathways for Ranolazine, and by extension this compound, under acidic and oxidative stress are illustrated below.

G Predicted Degradation Pathways of this compound cluster_main cluster_acid Acid Hydrolysis cluster_oxidation Oxidation Ranolazine_D8 This compound DP1 Amide Hydrolysis Product Ranolazine_D8->DP1 HCl DP2 O-Demethylation Product Ranolazine_D8->DP2 HCl DP3 N-Oxide Ranolazine_D8->DP3 H₂O₂ DP4 Di-N-Oxide Ranolazine_D8->DP4 H₂O₂

Predicted Degradation Pathways of this compound

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to accurately determine the stability of this compound. The following protocols are based on validated methods for Ranolazine and can be adapted for its deuterated analog.

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradants.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Flow Rate Typically 1.0 mL/min.
Detection UV at approximately 272 nm.
Column Temperature Ambient or controlled (e.g., 30°C).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • For forced degradation studies, subject the stock solution to stress conditions (e.g., add acid, base, or oxidizing agent and heat as required).

  • Neutralize the stressed samples if necessary.

  • Dilute the samples to an appropriate concentration with the mobile phase before injection.

Forced Degradation Study Protocol
  • Acid Degradation: Treat the this compound solution with 1N HCl at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).

  • Base Degradation: Treat the solution with 1N NaOH at an elevated temperature for a specified period.

  • Oxidative Degradation: Treat the solution with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analyze all samples by the stability-indicating HPLC method, along with a control sample, to assess the extent of degradation.

Logical Workflows

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.

G Experimental Workflow for this compound Stability Testing cluster_setup 1. Preparation and Method Development cluster_forced 2. Forced Degradation Study cluster_stability 3. Formal Stability Study cluster_analysis 4. Data Analysis and Reporting A Procure this compound Reference Standard B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) B->C D Identify Degradation Products & Pathways C->D E Confirm Method Specificity D->E F Set up Long-Term (-20°C) & Accelerated (e.g., 40°C/75% RH) Studies E->F G Analyze Samples at Pre-defined Time Points F->G H Assess Purity, Potency, and Degradant Levels G->H I Determine Shelf-life and Re-test Period H->I J Compile Stability Report I->J

Experimental Workflow for Stability Testing

Role in Bioanalytical Workflow

As an internal standard, the stability of this compound is critical within the context of a bioanalytical method. The following diagram illustrates its role.

G Role of this compound in a Bioanalytical Workflow cluster_sample 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_quant 3. Quantification A Biological Sample (Plasma, Urine, etc.) Containing Ranolazine B Spike with this compound (Internal Standard) A->B C Sample Extraction (e.g., SPE, LLE) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Measure Peak Area of Ranolazine E->F G Measure Peak Area of this compound E->G H Calculate Peak Area Ratio (Ranolazine / this compound) F->H G->H I Determine Ranolazine Concentration from Calibration Curve H->I

Role of this compound in Bioanalysis

Conclusion

Maintaining the stability of this compound is fundamental to its application as a reliable internal standard in quantitative bioanalysis. This guide recommends long-term storage at -20°C in a tightly sealed container, protected from light. While specific stability data for the deuterated form is limited, extensive studies on Ranolazine provide a strong basis for predicting its stability profile and degradation pathways, with particular susceptibility to acidic and oxidative conditions. By implementing robust stability-indicating analytical methods and following systematic experimental workflows, researchers can ensure the integrity of their this compound reference standard, thereby upholding the accuracy and validity of their analytical results.

References

A Technical Guide to the Isotopic Purity and Mass Shift of Ranolazine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and mass shift of Ranolazine-D8, a deuterated analog of the anti-anginal drug Ranolazine. The incorporation of deuterium in place of hydrogen atoms can significantly alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[1][2][3] Therefore, accurate characterization of the isotopic purity and the resulting mass shift is critical for research, development, and regulatory purposes.[4]

Quantitative Data Summary

The isotopic purity and mass shift are fundamental parameters for any stable isotope-labeled compound. The following tables summarize the key quantitative data for this compound.

Table 1: Isotopic Purity of this compound

ParameterValueSource
Isotopic Purity (atom % D)> 99%[5]
Chemical Purity (by HPLC)100%[5]
Overall Purity99.0%[2]

Table 2: Mass Shift of this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Shift (Da)
RanolazineC₂₄H₃₃N₃O₄427.2471N/A
This compoundC₂₄H₂₅D₈N₃O₄435.2973+8.0502

Note: The mass shift is the difference between the monoisotopic mass of this compound and Ranolazine.

Experimental Methodologies

The determination of isotopic purity and mass shift for deuterated compounds like this compound primarily relies on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Determination of Isotopic Purity and Mass Shift by High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment and the distribution of isotopologues in a deuterated compound.[1][6]

Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL.[6]

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.[7]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[6]

    • Chromatography: While direct infusion can be used, coupling with a liquid chromatography system (LC-MS) is often preferred to separate any potential impurities.[8] A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common choice.[7][9]

  • Data Acquisition:

    • Acquire full-scan mass spectra over a relevant m/z range that includes the expected masses of Ranolazine and all its deuterated isotopologues.

    • Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of Ranolazine ([M+H]⁺) and this compound ([M+D₈+H]⁺) and all intermediate isotopologues (D1 to D7).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the percentage of the D8 isotopologue relative to the sum of all isotopologues.

Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of the deuterium labels and can also provide an estimate of the isotopic purity.[1]

Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. The signals corresponding to the positions where deuterium has been substituted should be significantly diminished or absent.

    • Acquire a ¹³C NMR spectrum to confirm the overall carbon skeleton.

    • If necessary, acquire a ²H NMR spectrum to directly observe the deuterium signals.

  • Data Analysis:

    • In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position. This ratio can be used to calculate the isotopic enrichment at each site.

    • The overall isotopic purity can be estimated from the reduction in the signal intensity of the protons at the labeled sites.

Visualizations

The following diagrams illustrate the workflows and concepts discussed in this guide.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing cluster_3 Result prep Prepare this compound Solution lc Inject into LC-HRMS System prep->lc ms Acquire Full Scan Mass Spectra lc->ms extract Extract Ion Chromatograms for each Isotopologue ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity and Mass Shift integrate->calculate result Isotopic Purity and Mass Shift Data calculate->result

Caption: Workflow for Isotopic Purity and Mass Shift Determination by LC-HRMS.

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis cluster_3 Result prep Dissolve this compound in Deuterated Solvent h1_nmr Acquire ¹H NMR Spectrum prep->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum prep->c13_nmr h2_nmr Acquire ²H NMR Spectrum (Optional) prep->h2_nmr analyze_h1 Analyze Signal Reduction at Deuterated Positions h1_nmr->analyze_h1 confirm_structure Confirm Carbon Skeleton c13_nmr->confirm_structure result Confirmation of Deuteration Sites and Purity Estimation analyze_h1->result confirm_structure->result

Caption: Workflow for Structural Confirmation and Purity Assessment by NMR.

Caption: Relationship between Isotopic Enrichment and Isotopologue Distribution.

References

Ranolazine-D8: A Comprehensive Safety and Mechanistic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine-D8 is a deuterated analog of Ranolazine, an antianginal agent approved for the treatment of chronic stable angina. The substitution of hydrogen with deuterium atoms can offer advantages in drug metabolism and pharmacokinetics, potentially leading to a more favorable clinical profile. This technical guide provides an in-depth overview of the available safety data for this compound, leveraging information from its non-deuterated counterpart, Ranolazine, where specific data for the deuterated form is unavailable. It also details the experimental protocols for key mechanistic assays and visualizes the core signaling pathways and experimental workflows.

Safety Data

Quantitative safety data for this compound is limited. The available information, primarily from Safety Data Sheets (SDS), often indicates that the toxicological properties have not been thoroughly investigated.[1][2] Where data for this compound is not available, information for Ranolazine is provided as a surrogate, with the understanding that deuteration may slightly alter the toxicological profile.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₂₄H₂₅D₈N₃O₄[3]
Molecular Weight 435.59 g/mol PubChem
Appearance White to off-white solid[4]
Solubility Soluble in dichloromethane and methanol; very slightly soluble in water.[4][4]
Toxicological Data

The acute toxicity of this compound has not been extensively studied. An SDS for Ranolazine D8 Hydrochloride provides a high, likely estimated, LD50 value.[5] For the non-deuterated form, Ranolazine, an oral LD50 in rats has been established.

TestSpeciesRouteValueSource
LD50 (Ranolazine D8 HCl) Not SpecifiedOral>10,000 mg/kg[5]
LD50 (Ranolazine) RatOral980 mg/kg[6]

Genotoxicity: Ranolazine has tested negative for genotoxic potential in a battery of assays, including the Ames bacterial mutation assay, Saccharomyces assay for mitotic gene conversion, chromosomal aberrations assay in Chinese hamster ovary (CHO) cells, mammalian CHO/HGPRT gene mutation assay, and mouse and rat bone marrow micronucleus assays.[4][7]

Carcinogenicity: Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenic potential for Ranolazine.[4][7][8] The highest oral doses tested were 150 mg/kg/day in rats and 50 mg/kg/day in mice.[7][9]

Reproductive and Developmental Toxicity: Animal studies with Ranolazine have shown some reproductive and developmental effects at maternally toxic doses. In rats, there was an increased incidence of misshapen sternebrae and reduced ossification of pelvic and cranial bones in fetuses at 400 mg/kg/day.[7][10] Reduced ossification of sternebrae was also observed in rabbits at 150 mg/kg/day.[10] These doses were associated with increased maternal mortality.[10]

Mechanism of Action and Key Experiments

Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in intracellular calcium overload via the sodium-calcium exchanger. Ranolazine is also a partial inhibitor of fatty acid oxidation (pFOX).

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Ranolazine.

Ranolazine_Mechanism cluster_0 Cardiac Myocyte Ischemia Ischemia Late_INa Increased Late Sodium Current (INaL) Ischemia->Late_INa leads to Na_overload Intracellular Na+ Overload Late_INa->Na_overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_overload->NCX Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload increases Diastolic_Dysfunction Increased Diastolic Tension & Myocardial Oxygen Consumption Ca_overload->Diastolic_Dysfunction Ranolazine Ranolazine Ranolazine->Late_INa inhibits Ranolazine_Metabolism cluster_1 Myocardial Energy Metabolism Fatty_Acid_Oxidation Fatty Acid Oxidation (FAO) ATP_O2_ratio_low Lower ATP production per O2 molecule Fatty_Acid_Oxidation->ATP_O2_ratio_low Glucose_Oxidation Glucose Oxidation ATP_O2_ratio_high Higher ATP production per O2 molecule Glucose_Oxidation->ATP_O2_ratio_high Myocardial_Function Improved Myocardial Function under Ischemia ATP_O2_ratio_high->Myocardial_Function Ranolazine Ranolazine Ranolazine->Fatty_Acid_Oxidation partially inhibits Ranolazine->Glucose_Oxidation shifts metabolism towards Patch_Clamp_Workflow start Start: Isolate Cardiomyocytes establish_patch Establish Whole-Cell Patch-Clamp Configuration start->establish_patch apply_protocol Apply Voltage-Clamp Protocol (Depolarizing Pulses) establish_patch->apply_protocol record_baseline Record Baseline Peak and Late INa apply_protocol->record_baseline perfuse_ranolazine Perfuse with this compound (Varying Concentrations) record_baseline->perfuse_ranolazine record_drug_effect Record INa in Presence of Drug perfuse_ranolazine->record_drug_effect washout Washout Drug record_drug_effect->washout analyze_data Analyze Data: Compare Currents, Calculate IC50 washout->analyze_data end End analyze_data->end Langendorff_Workflow start Start: Isolate Heart langendorff_setup Mount on Langendorff Apparatus and Begin Retrograde Perfusion start->langendorff_setup stabilize Allow Heart to Stabilize langendorff_setup->stabilize record_baseline_ecg Record Baseline ECG and Measure QT Interval stabilize->record_baseline_ecg perfuse_ranolazine Perfuse with this compound (Increasing Concentrations) record_baseline_ecg->perfuse_ranolazine record_ecg_drug Record ECG at Each Concentration and Measure QT Interval perfuse_ranolazine->record_ecg_drug calculate_qtc Calculate Corrected QT (QTc) record_ecg_drug->calculate_qtc analyze_results Analyze Change in QTc from Baseline calculate_qtc->analyze_results end End analyze_results->end

References

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the precision and accuracy of measurements are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for its sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can significantly compromise the reliability of quantitative data. The use of stable isotope-labeled internal standards, with a prominent role for deuterated analogs, has become the gold standard to mitigate these challenges. This technical guide delves into the fundamental principles of employing deuterated standards in mass spectrometry, providing detailed experimental protocols, quantitative data summaries, and visual workflows to illuminate this critical practice.

Core Principles: The "Why" and "How" of Deuterated Standards

At its core, an internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest, added in a known quantity to all samples, calibrators, and quality controls.[1] The fundamental principle is that the IS experiences the same analytical variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, variations in sample preparation, injection volume, and instrument performance can be effectively normalized.[2][3]

Deuterated standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D).[3] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1]

Key Advantages of Deuterated Internal Standards:

  • Compensation for Matrix Effects: The "matrix effect" is a significant challenge in LC-MS/MS, where co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][5] Because a deuterated IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[6] This ensures that the analyte-to-IS ratio remains constant, providing a more accurate measurement.[5]

  • Correction for Sample Preparation Variability: Losses can occur during various sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[1] Since the deuterated IS is added at the beginning of the sample preparation process, it accounts for these losses, as both the analyte and the IS will be affected similarly.

  • Improved Precision and Accuracy: By correcting for the aforementioned sources of error, the use of deuterated internal standards significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of quantitative assays.

Considerations and Potential Pitfalls:

While highly effective, the use of deuterated standards is not without its considerations:

  • Isotopic Purity: The deuterated standard should be of high isotopic purity, meaning it should contain minimal amounts of the unlabeled analyte. Contamination with the unlabeled form will lead to an overestimation of the analyte's concentration.

  • Deuterium Isotope Effect: The replacement of hydrogen with the heavier deuterium atom can sometimes lead to slight differences in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[7] If this chromatographic separation is significant, the analyte and the IS may experience different matrix effects, compromising the accuracy of the correction.[6]

  • Stability of the Deuterium Label: The deuterium atoms should be placed in a chemically stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

Conceptual Framework: The Role of Internal Standards in Mitigating Analytical Variability

The following diagram illustrates the logical relationship between analytical challenges and the corrective role of a deuterated internal standard.

Conceptual Flow of Internal Standard Correction in Mass Spectrometry cluster_mechanism Mechanism of Correction cluster_outcome Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) CoElution Co-elution of Analyte and IS Matrix->CoElution Experienced by both SamplePrep Sample Preparation Variability SamplePrep->CoElution Affects both Instrument Instrumental Drift Instrument->CoElution Impacts both DeuteratedIS Addition of Deuterated Internal Standard (IS) Ratio Ratio Measurement (Analyte Signal / IS Signal) CoElution->Ratio Result Accurate and Precise Quantification Ratio->Result

Internal standard correction pathway.

Experimental Protocols in Practice

The following sections provide detailed methodologies for the quantification of immunosuppressants and Vitamin D, common applications where deuterated internal standards are crucial for accurate therapeutic drug monitoring and clinical assessment.

Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.

1. Sample Preparation:

  • To 100 µL of calibrator, quality control, or patient whole blood sample, add 25 µL of a working solution of deuterated internal standards (cyclosporine A-d12, tacrolimus-¹³C,d₂, sirolimus-¹³C,d₃, everolimus-¹³C₂,d₄) in methanol.

  • Vortex mix for 10 seconds.

  • Add 200 µL of zinc sulfate in methanol to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.

  • Gradient: Start at 30% B, increase to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

Quantification of 25-Hydroxyvitamin D2 and D3 in Human Serum by LC-MS/MS

This protocol details a method for the quantification of 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3) in human serum.

1. Sample Preparation:

  • To 100 µL of serum, add 25 µL of deuterated 25-hydroxyvitamin D3 (25-OH-D3-d6) internal standard solution in methanol.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to further clean up the sample.

  • Elute the analytes with methanol and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: HPLC system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric pressure chemical ionization (APCI) in positive mode.

  • Detection: MRM of specific transitions for 25-OH-D2, 25-OH-D3, and 25-OH-D3-d6.

Quantitative Data Summary

The following tables summarize typical validation data for the LC-MS/MS methods described above, demonstrating the high level of performance achievable with the use of deuterated internal standards.[8][9]

Table 1: Method Validation Data for Immunosuppressant Quantification [8][9]

ParameterCyclosporine ATacrolimusSirolimusEverolimus
Linearity Range (ng/mL) 2 - 12500.5 - 42.20.6 - 49.20.5 - 40.8
Correlation Coefficient (r²) > 0.995> 0.995> 0.995> 0.995
Intra-assay Precision (%CV) < 10%< 15%< 15%< 15%
Inter-assay Precision (%CV) < 10%< 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%± 15%
Recovery (%) 75 - 8575 - 8575 - 8575 - 85

Table 2: Method Validation Data for 25-Hydroxyvitamin D Quantification

Parameter25-OH-D225-OH-D3
Linearity Range (ng/mL) 2 - 1002 - 100
Correlation Coefficient (r²) > 0.99> 0.99
Intra-assay Precision (%CV) < 10%< 10%
Inter-assay Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Recovery (%) > 80> 80

Visualizing Experimental Workflows

Diagrams are powerful tools for understanding complex experimental procedures. The following sections provide Graphviz (DOT language) scripts for generating key workflow diagrams.

General Quantitative LC-MS/MS Workflow with a Deuterated Internal Standard

This diagram outlines the standard steps involved in a quantitative LC-MS/MS analysis from sample receipt to final data reporting.

General Quantitative LC-MS/MS Workflow Sample Sample Receipt (Calibrators, QCs, Unknowns) AddIS Add Deuterated Internal Standard Sample->AddIS Extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE) AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration (Analyte and IS) LCMS->Integration RatioCalc Calculate Analyte/IS Response Ratio Integration->RatioCalc Calibration Generate Calibration Curve RatioCalc->Calibration Quantification Quantify Analyte in Unknown Samples RatioCalc->Quantification Apply to unknowns Calibration->Quantification Report Data Review and Reporting Quantification->Report

Standard quantitative LC-MS/MS workflow.
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Workflow

SILAC is a powerful technique for quantitative proteomics that utilizes stable isotope-labeled amino acids to metabolically label proteins. This workflow illustrates the key phases of a SILAC experiment.

SILAC Experimental Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase cluster_analysis Analysis Phase Light Cell Culture 1: 'Light' Medium (e.g., ¹²C₆-Arginine) NoTreatment Control/No Treatment Light->NoTreatment Heavy Cell Culture 2: 'Heavy' Medium (e.g., ¹³C₆-Arginine) Treatment Apply Differential Treatment/Stimulus Heavy->Treatment Combine Combine Cell Populations (1:1 ratio) Treatment->Combine NoTreatment->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification of Heavy/Light Peptide Ratios LCMS->Quant

Workflow for SILAC-based proteomics.

Conclusion

The use of deuterated internal standards is an indispensable practice in modern quantitative mass spectrometry. By effectively compensating for matrix effects and variability in sample preparation, these standards enable researchers, scientists, and drug development professionals to achieve the high levels of precision and accuracy required for robust and reliable data. A thorough understanding of the underlying principles, coupled with meticulously validated experimental protocols, ensures the integrity of quantitative bioanalysis, from early-stage drug discovery to clinical diagnostics and beyond. The workflows and data presented in this guide serve as a foundational resource for the successful implementation of deuterated standards in mass spectrometry.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ranolazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ranolazine in human plasma. The protocol utilizes Ranolazine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method was validated over a linear range of 5 to 2000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, meeting regulatory guidelines for bioanalytical method validation.

Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate measurement of its concentration in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method designed for the reliable quantification of Ranolazine. The use of this compound as an internal standard minimizes variability from sample preparation and instrument response.[2]

Experimental

Materials and Reagents
  • Standards: Ranolazine (≥99% purity), this compound (≥99% purity).

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: Agilent 1200 Series HPLC or equivalent.[3]

  • Mass Spectrometer: SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent, equipped with a TurboIonSpray (Electrospray Ionization - ESI) source.[2]

  • Analytical Column: Waters XSelect CSH C18 (100 x 3.0 mm, 2.5 µm) or equivalent.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Ranolazine and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at 2-8°C.

  • Working Standard (WS) Solutions: Prepare serial dilutions of the Ranolazine stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Liquid Chromatography Conditions

The chromatographic parameters are summarized in the table below.

ParameterCondition
Column XSelect CSH C18 (100 x 3.0 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.4 mL/min[4]
Gradient See Table 2
Column Temperature 40°C[4]
Autosampler Temp. 10°C
Injection Volume 5 µL
Run Time ~5.0 minutes

Table 1: Optimized Liquid Chromatography Conditions.

Time (min)% Mobile Phase B
0.0020
0.5020
2.5095
4.0095
4.1020
5.0020

Table 2: LC Gradient Program.

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[5]

ParameterRanolazineThis compound (IS)
Ionization Mode ESI PositiveESI Positive
Q1 Precursor Ion (m/z) 428.2436.2
Q3 Product Ion (m/z) 279.5[5]279.5
Declustering Potential (DP) 50 V50 V
Collision Energy (CE) 23 eV[6]23 eV
Dwell Time 200 ms200 ms
Ion Source Gas 1 40 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Source Temperature 500°C

Table 3: Optimized Mass Spectrometry and MRM Conditions.

Detailed Protocols

Preparation of Calibration Curve and QC Samples
  • Label separate sets of tubes for Calibration Curve (CC) and Quality Control (QC) standards.

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate Ranolazine working standard solution to achieve final concentrations.

  • CC Levels: 5, 10, 50, 200, 500, 1000, 1600, 2000 ng/mL.[5]

  • QC Levels: 15 ng/mL (Low QC), 150 ng/mL (Mid QC), and 1500 ng/mL (High QC).

Sample Preparation Protocol (Protein Precipitation)

The following protocol is applied to all samples (blanks, CCs, QCs, and unknown study samples).

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system for analysis.

Experimental Workflow Diagram

The overall analytical workflow is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing p1 1. Pipette 100 µL Plasma Sample p2 2. Add 25 µL This compound (IS) p1->p2 p3 3. Add 300 µL Methanol (PPT) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Transfer Supernatant p4->p5 a1 6. Inject 5 µL into LC-MS/MS System p5->a1 a2 7. Acquire Data (MRM Mode) a1->a2 a3 8. Integrate Peaks & Calculate Peak Area Ratios a2->a3 a4 9. Quantify using Calibration Curve a3->a4

Caption: LC-MS/MS workflow for Ranolazine quantification.

Method Validation Summary

The method was validated according to established bioanalytical guidelines. A summary of the key validation parameters is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 5-2000 ng/mL.[5] The coefficient of determination (r²) was consistently greater than 0.995.

ParameterResult
Concentration Range 5.0 - 2000.0 ng/mL
Regression Model Weighted (1/x²) Linear Regression
Correlation Coefficient (r²) > 0.995

Table 4: Calibration Curve Performance.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at three QC levels. The results met the acceptance criteria of ±15% (±20% at LLOQ).[7]

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD) (n=6)Intra-Day Accuracy (%)Inter-Day Precision (%RSD) (n=18)Inter-Day Accuracy (%)
Low QC 154.1%103.5%5.2%102.1%
Mid QC 1502.8%98.7%3.9%99.8%
High QC 15002.1%101.2%3.1%100.5%

Table 5: Summary of Inter- and Intra-Day Precision and Accuracy.

Extraction Recovery and Matrix Effect

Extraction recovery was consistent across all QC levels. The matrix effect was found to be negligible, indicating high selectivity of the method.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 1591.5%1.031.01
Mid QC 15093.2%0.980.99
High QC 150092.8%1.011.00

Table 6: Extraction Recovery and Matrix Effect Data.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Ranolazine in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, while the use of a stable isotope-labeled internal standard ensures accuracy. The validation data confirms that the method is robust and suitable for supporting clinical pharmacokinetic and bioequivalence studies.[5]

References

Quantitative Analysis of Ranolazine in Human Plasma by LC-MS/MS using Ranolazine-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive protocol for the quantitative analysis of Ranolazine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Ranolazine-D8 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Ranolazine is an anti-anginal medication used to treat chronic stable angina.[1] Accurate quantification of Ranolazine in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the determination of Ranolazine in human plasma, employing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.

Experimental

This section outlines the materials, equipment, and procedures for the quantitative analysis of Ranolazine in human plasma.

Materials and Reagents
  • Ranolazine reference standard (>98% purity)

  • This compound internal standard (>98% purity)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Stock and Working Solutions
  • Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ranolazine reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Ranolazine Working Solutions: Prepare serial dilutions of the Ranolazine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Ranolazine and this compound from plasma samples.

  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • For all tubes except the blank, add 10 µL of the this compound working solution (100 ng/mL).

  • For calibration standards and QC samples, spike with the corresponding Ranolazine working solutions.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to clean autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma is_spike 2. Spike with 10 µL this compound IS plasma->is_spike analyte_spike 3. Spike with Ranolazine Standards/QCs is_spike->analyte_spike precipitation 4. Add 300 µL Cold Acetonitrile analyte_spike->precipitation vortex 5. Vortex Mix precipitation->vortex centrifuge 6. Centrifuge vortex->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant injection 8. Inject into LC-MS/MS supernatant->injection

Figure 1. Sample preparation workflow for plasma samples.

LC-MS/MS Method

Liquid Chromatography
  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Ranolazine428.2279.2100
This compound436.3279.2100

Note: Mass spectrometer parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument used.

G cluster_lcms LC-MS/MS Analysis Workflow injection Sample Injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ionization Electrospray Ionization (Positive Mode) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM) ionization->mass_analysis detection Detection of Ranolazine and this compound mass_analysis->detection data_processing Data Acquisition and Processing detection->data_processing

Figure 2. LC-MS/MS analysis workflow.

Method Validation

The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Linearity

The method demonstrated linearity over a concentration range of 5 to 2000 ng/mL for Ranolazine in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5< 15< 1585 - 115
LQC15< 15< 1585 - 115
MQC150< 15< 1585 - 115
HQC1500< 15< 1585 - 115

Table 1: Acceptance criteria for precision and accuracy.

Recovery

The extraction recovery of Ranolazine and this compound from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels. One study reported a mean extraction recovery of 82.36% to 94.25% for Ranolazine and 88.37% for the internal standard.[2]

Matrix Effect

The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solutions. The results should indicate no significant ion suppression or enhancement.

Stability

The stability of Ranolazine in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.[2]

  • Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.

  • Long-Term Stability: Stable for at least 30 days when stored at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4°C.[2]

Data Analysis

The concentration of Ranolazine in plasma samples is determined by calculating the peak area ratio of Ranolazine to this compound. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (1/x²).

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Ranolazine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for a variety of clinical and research applications.

References

Application Note and Protocol for a Pharmacokinetic Study of Ranolazine Using Ranolazine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranolazine is an anti-anginal medication approved for the treatment of chronic angina pectoris.[1][2] Unlike traditional anti-anginal agents that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, Ranolazine's mechanism of action involves the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][3] This inhibition leads to a reduction in intracellular sodium and subsequent calcium overload, thereby improving myocardial relaxation and reducing oxygen consumption without significantly affecting hemodynamic parameters.[1][3] Ranolazine is primarily metabolized in the liver by CYP3A and to a lesser extent by CYP2D6 enzymes.[2][4]

Accurate characterization of Ranolazine's pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring patient safety. This document provides a detailed protocol for a pharmacokinetic study of Ranolazine in healthy human subjects, utilizing Ranolazine-D8 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Objectives

  • To determine the single-dose pharmacokinetic profile of Ranolazine in healthy adult volunteers.

  • To calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

  • To assess the safety and tolerability of a single oral dose of Ranolazine in the study population.

Study Design

This will be a single-center, open-label, single-dose study in healthy adult volunteers. A washout period of at least ten days will be followed before any subsequent treatments.[8] The study will be conducted in accordance with the principles of Good Clinical Practice (GCP) and the Declaration of Helsinki. All participants will provide written informed consent before any study-related procedures are performed.

Subject Selection Criteria

Inclusion Criteria:

  • Healthy adult males and females, 18-45 years of age.

  • Body mass index (BMI) between 18.5 and 30.0 kg/m 2.

  • No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests.

  • Willing and able to provide written informed consent.

Exclusion Criteria:

  • History or presence of any clinically significant cardiovascular, hepatic, renal, gastrointestinal, or neurological disease.[3][9]

  • Known hypersensitivity to Ranolazine or any of its components.

  • Use of any prescription or over-the-counter medications, including herbal supplements, within 14 days prior to dosing.

  • Participation in any other clinical trial within 30 days prior to the study.

  • History of alcohol or substance abuse.

  • Positive test for hepatitis B, hepatitis C, or HIV.

  • For females, pregnancy or lactation.

Drug Administration and Dosing

Participants will receive a single oral dose of 500 mg Ranolazine extended-release tablet with 240 mL of water after an overnight fast of at least 10 hours.[9] Food can be administered 4 hours post-dose.

Sample Collection Schedule

Venous blood samples (approximately 5 mL) will be collected into tubes containing K2EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[10] Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -70°C until analysis.

Bioanalytical Method

Ranolazine and its internal standard, this compound, will be quantified in plasma samples using a validated LC-MS/MS method.[11][12][13]

7.1. Sample Preparation

Plasma samples will be prepared by protein precipitation. To 200 µL of plasma, 400 µL of methanol containing the internal standard (this compound) will be added. The mixture will be vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant will be transferred to an autosampler vial for LC-MS/MS analysis.[12]

7.2. LC-MS/MS Conditions

A validated LC-MS/MS method will be used for the quantification of ranolazine.[11][12][13] The following table summarizes the key parameters:

ParameterValue
Liquid Chromatography
ColumnC18 column (e.g., 50 mm x 2.0 mm, 5 µm)[13]
Mobile PhaseGradient elution with Methanol and 5 mM Ammonium Acetate[13]
Flow Rate0.4 mL/min[14]
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[12]
Monitored TransitionsRanolazine: m/z 428.2 -> 279.5[11][12]
This compound: m/z 435.3 -> 287.3 (representative)
Dwell Time200 ms

Pharmacokinetic Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin). The following parameters will be determined:

  • Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

  • Tmax (Time to Cmax): Determined directly from the observed data.

  • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

  • AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / kel), where Clast is the last measurable concentration and kel is the elimination rate constant.

  • t1/2 (Elimination Half-life): Calculated as 0.693 / kel.

  • CL/F (Apparent Oral Clearance): Calculated as Dose / AUC0-∞.

  • Vd/F (Apparent Volume of Distribution): Calculated as CL/F / kel.

Statistical Analysis

Descriptive statistics (mean, standard deviation, coefficient of variation, median, and range) will be used to summarize the pharmacokinetic parameters.

Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison.

Table 1: Key Pharmacokinetic Parameters of Ranolazine (Extended-Release Formulation)

ParameterValueReference
Tmax (h)2 - 6[9]
t1/2 (h)~7[1][4]
Bioavailability (%)35 - 50[1]
Protein Binding (%)~62[4]
Volume of Distribution (L)85 - 180[1][9]
Oral Clearance (L/h)33 - 45[1]

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (%)85 - 115 (100 ± 20 for LLOQ)
Precision (%CV)≤ 15 (≤ 20 for LLOQ)
Recovery (%)Consistent and reproducible
Matrix EffectWithin acceptable limits
Stability (Freeze-thaw, short-term, long-term)Within ±15% of nominal concentration

Visualizations

Diagram 1: Experimental Workflow for the Ranolazine Pharmacokinetic Study

G cluster_prestudy Pre-Study Phase cluster_study Study Conduct Phase cluster_poststudy Post-Study Phase A Subject Recruitment & Screening B Informed Consent A->B C Overnight Fasting B->C D Single Oral Dose of Ranolazine (500 mg) C->D E Serial Blood Sampling (0-48h) D->E F Plasma Separation & Storage (-70°C) E->F G LC-MS/MS Bioanalysis with this compound F->G H Pharmacokinetic & Statistical Analysis G->H I Final Study Report H->I

Caption: Workflow of the pharmacokinetic study from subject recruitment to final reporting.

Diagram 2: Signaling Pathway of Ranolazine's Mechanism of Action

G cluster_membrane Cardiomyocyte Membrane Na_channel Late Na+ Channel (I_Na) Na_ion Intracellular Na+ Na_channel->Na_ion Reduces Influx Ca_channel Na+/Ca2+ Exchanger (NCX) Ca_ion Intracellular Ca2+ Ca_channel->Ca_ion Leads to Ranolazine Ranolazine Ranolazine->Na_channel Inhibits Oxygen_Consumption Reduced Myocardial Oxygen Consumption Ranolazine->Oxygen_Consumption Ultimately Leads to Na_ion->Ca_channel Reduces Driving Force for Ca2+ Efflux Diastolic_Tension Increased Diastolic Wall Tension (Impaired Relaxation) Ca_ion->Diastolic_Tension Contributes to

Caption: Ranolazine inhibits the late INa, reducing Na+ and Ca2+ overload, and improving myocardial relaxation.

References

Application Note: The Use of Ranolazine-D8 in In Vitro Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro metabolism studies are a cornerstone of preclinical drug development, providing critical insights into the metabolic fate of new chemical entities (NCEs). These studies help predict in vivo pharmacokinetics, identify potential drug-drug interactions, and characterize metabolic pathways. Ranolazine, a drug used to treat chronic angina, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. Accurate quantification of the parent drug during these assays is essential for determining metabolic stability and reaction kinetics.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Ranolazine-D8, a deuterated analog of Ranolazine, serves as an ideal internal standard for these applications. Its chemical and physical properties are nearly identical to Ranolazine, ensuring similar extraction recovery and chromatographic behavior, while its increased mass allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for using this compound in an in vitro metabolic stability assay with human liver microsomes (HLM).

Principle of Application

This compound is utilized as an internal standard (IS) to ensure accurate and precise quantification of Ranolazine in complex biological matrices, such as microsomal incubations. During sample preparation, a known concentration of this compound is added to all samples, including standards, quality controls, and experimental samples. Because the deuterated standard co-elutes with the unlabeled Ranolazine, it experiences similar matrix effects and ionization suppression or enhancement during LC-MS/MS analysis. By calculating the peak area ratio of the analyte (Ranolazine) to the internal standard (this compound), variations introduced during sample processing and analysis can be normalized, leading to highly reliable quantitative results.

Ranolazine Metabolism and the Role of this compound

Ranolazine undergoes extensive Phase I metabolism. The major metabolic pathways include O-demethylation, N-dealkylation, and dearylation, primarily mediated by CYP3A4 and CYP2D6.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Ranolazine in Human Liver Microsomes (HLM)

This protocol outlines the procedure for determining the rate of metabolism of Ranolazine when incubated with HLM.

1. Materials and Reagents

  • Ranolazine

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 96-well incubation plate

  • 96-well collection plate

2. Reagent Preparation

  • 100 mM Phosphate Buffer: Dilute the 0.5 M stock to 100 mM with HPLC-grade water.

  • Working HLM Solution (1 mg/mL): Dilute the 20 mg/mL HLM stock solution with 100 mM phosphate buffer. Keep on ice.

  • Ranolazine Stock Solution (10 mM): Prepare in DMSO.

  • Ranolazine Working Solution (100 µM): Dilute the 10 mM stock in 100 mM phosphate buffer.

  • Internal Standard (IS) Quenching Solution (100 ng/mL): Prepare a 100 ng/mL solution of this compound in cold acetonitrile.

3. Incubation Procedure

4. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Data Presentation and Analysis

Quantitative data from the LC-MS/MS is used to determine the metabolic stability of Ranolazine.

Table 1: Example LC-MS/MS Parameters for Ranolazine and this compound

ParameterRanolazineThis compound (IS)
Precursor Ion (m/z) 428.2436.2
Product Ion (m/z) 279.5279.5
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Retention Time (min) ~1.6~1.6
Note: These parameters are illustrative and should be optimized for the specific instrument used. The m/z transitions are based on published methods.

Table 2: Example Metabolic Stability Data for Ranolazine in HLM

Time Point (min)Peak Area Ratio (Ranolazine/Ranolazine-D8)% Ranolazine Remaining
01.25100.0
51.0886.4
150.7660.8
300.4536.0
600.1512.0

Data Analysis

  • Plot the natural log (ln) of "% Ranolazine Remaining" versus time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (t½) using the formula: t½ = -0.693 / k

  • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein)

This compound is an essential tool for the in vitro study of Ranolazine metabolism. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and precision in LC-MS/MS quantification. The protocols and data presented here provide a comprehensive framework for researchers to conduct reliable metabolic stability assays, a critical step in understanding the disposition and potential interactions of Ranolazine and other drug candidates.

Application Note: High-Resolution Mass Spectrometric Analysis of Ranolazine-D8

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Ranolazine in biological matrices using high-resolution mass spectrometry (HRMS). The method employs Ranolazine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals, providing comprehensive methodologies for sample preparation, liquid chromatography, and HRMS detection. All quantitative data is summarized in structured tables, and a complete experimental workflow is visualized using a Graphviz diagram. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise measurement of Ranolazine.

Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate and reliable quantification of Ranolazine in biological fluids is essential for pharmacokinetic and bioequivalence studies. High-resolution mass spectrometry offers significant advantages over traditional tandem mass spectrometry, including enhanced selectivity through accurate mass measurements, which reduces potential interferences from matrix components and metabolites. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2] This application note provides a robust LC-HRMS method for the determination of Ranolazine in human plasma.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Ranolazine and this compound from plasma samples.[3][4]

Materials:

  • Human plasma samples

  • Ranolazine and this compound stock solutions (1 mg/mL in methanol)

  • Working standard solutions of Ranolazine and this compound (prepared by diluting stock solutions in methanol:water 50:50, v/v)

  • Extraction solvent: Diethyl ether:Dichloromethane (60:40, v/v)[3][4]

  • Reconstitution solution: Methanol:10mM Ammonium Acetate (60:40, v/v)[3][4]

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 1 mL of the extraction solvent.

  • Vortex for 3 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

Parameter Value
Column C18 column (e.g., Zorbax extend C18, 150 x 4.6 mm, 5 µm)[3][4]
Mobile Phase Methanol:10mM Ammonium Acetate (60:40, v/v), pH 4.0[3][4]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL[4]
Column Temperature 25°C[4]

| Autosampler Temperature | 10°C[5] |

High-Resolution Mass Spectrometry

Instrumentation:

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Scan Mode Full Scan or Targeted SIM
Resolution > 70,000 FWHM[7]
Capillary Voltage 3.5 kV
Source Temperature 300°C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Accurate Mass Measurement
Ranolazine ([M+H]⁺) m/z 428.2502

| this compound ([M+H]⁺) | m/z 436.3005 |

Data Presentation

Quantitative Performance

The following table summarizes the expected quantitative performance of the method, based on published data for LC-MS/MS analysis of Ranolazine, which is anticipated to be comparable or exceeded by an HRMS method.

ParameterResultReference
Linearity Range 10 - 5000 ng/mL[3]
Correlation Coefficient (r²) > 0.996[3]
Lower Limit of Quantitation (LLOQ) 10 ng/mL[3]
Intra-day Precision (%RSD) < 3.1%[3]
Inter-day Precision (%RSD) < 2.8%[3]
Accuracy (% Bias) 96.7 - 101.6%[3]
Mean Extraction Recovery 82.36 - 94.25%[9]
Stability Data
ConditionStabilityReference
Freeze-Thaw Cycles (3 cycles) Stable[9]
Ambient Temperature (24h) Stable[9]
Long-term Storage (-20°C for 3 months) Stable[9]
Post-preparative (Autosampler at 4°C for 72h) Stable[9]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC System reconstitute->hplc column C18 Column hplc->column separation Chromatographic Separation column->separation esi Electrospray Ionization (ESI+) separation->esi hrms HRMS Analyzer (Orbitrap/Q-TOF) esi->hrms detection Accurate Mass Detection hrms->detection quant Quantification detection->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Ranolazine in biological matrices using high-resolution mass spectrometry with this compound as an internal standard. The described method, including sample preparation, liquid chromatography, and HRMS parameters, offers a robust and reliable approach for bioanalytical studies. The enhanced selectivity of HRMS, combined with the accuracy afforded by a stable isotope-labeled internal standard, makes this method highly suitable for regulated environments and research applications where precise and accurate data are paramount.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in Ranolazine-D8 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic exchange during the analysis of Ranolazine-D8, a deuterated internal standard for the antianginal drug Ranolazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant peak for the non-deuterated Ranolazine (analyte) in my blank samples that only contain this compound internal standard. What could be the cause?

A1: This issue, often referred to as "back-exchange," is likely due to the deuterium atoms on your this compound exchanging with hydrogen atoms from the surrounding environment. This can be influenced by several factors during sample preparation and analysis.

Troubleshooting Steps:

  • Solvent and pH Evaluation: Deuterium exchange can be catalyzed by acidic or basic conditions. Evaluate the pH of all your solvents and solutions, including the sample matrix, extraction solvents, and mobile phase. Deuterated compounds are generally more stable at a neutral pH.[1]

  • Temperature and Storage Assessment: Elevated temperatures can accelerate the rate of isotopic exchange. Ensure that samples, standards, and stock solutions are stored at appropriate low temperatures (e.g., -20°C or -80°C) and that sample processing is conducted without unnecessary exposure to heat.[2]

  • Matrix Effects Investigation: The biological matrix itself can sometimes contribute to instability. To investigate this, you can perform a simple stability experiment.

    • Experimental Protocol:

      • Prepare two sets of samples:

        • Set A: this compound spiked into the biological matrix (e.g., plasma).

        • Set B: this compound spiked into a pure solvent (e.g., methanol or acetonitrile).

      • Incubate both sets at room temperature and analyze them at different time points (e.g., 0, 2, 4, 8, and 24 hours).

      • Compare the increase in the Ranolazine peak area over time between the two sets. A significantly faster increase in Set A would suggest a matrix-driven exchange.

Time (hours)Ranolazine Peak Area in Matrix (Set A)Ranolazine Peak Area in Solvent (Set B)
01,5001,200
25,8001,350
412,3001,450
825,0001,600
2465,0002,100

Caption: Example data showing accelerated degradation of this compound in a biological matrix compared to a pure solvent, indicating a matrix effect on isotopic exchange.

Q2: My calibration curve for Ranolazine is failing, showing poor linearity and accuracy, even though the this compound response is consistent. What is happening?

A2: This could be a more subtle case of isotopic exchange or a result of differing chromatographic behavior between the analyte and the deuterated internal standard.

Troubleshooting Steps:

  • Chromatographic Co-elution Verification: Although stable isotope-labeled internal standards are expected to co-elute with the analyte, small differences in retention time can occur due to the deuterium isotope effect. This can lead to differential matrix effects where one compound is suppressed more than the other, affecting the analyte-to-internal standard ratio.

    • Action: Overlay the chromatograms of Ranolazine and this compound. If they are not perfectly co-eluting, adjust your chromatographic method (e.g., gradient, flow rate, or column chemistry) to achieve co-elution.

  • Source of Contamination Check: The apparent "exchange" might be actual contamination of the analyte in your system or reagents.

    • Action: Inject a "true blank" (mobile phase only) to check for system contamination. Also, analyze each of your reagents individually to rule out contamination.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Issue: Ranolazine peak in D8 blank check_solvents Evaluate Solvent pH and Composition start->check_solvents check_temp Assess Storage and Handling Temperature start->check_temp check_matrix Investigate Matrix Effects start->check_matrix adjust_protocol Modify Sample Prep: - Minimize exposure time - Use neutral pH buffer check_solvents->adjust_protocol check_temp->adjust_protocol perform_stability Perform Time-course Stability Experiment check_matrix->perform_stability compare_results Compare Matrix vs. Solvent Stability perform_stability->compare_results matrix_issue Matrix-induced Exchange Confirmed compare_results->matrix_issue matrix_issue->adjust_protocol end_solution Resolution: Stable this compound signal adjust_protocol->end_solution

Caption: Troubleshooting workflow for addressing unexpected Ranolazine peaks in this compound blanks.

Q3: Can the position of the deuterium labels on the Ranolazine molecule affect its stability?

A3: Yes, the position of deuterium labeling is critical to the stability of the internal standard. Deuteriums on or adjacent to heteroatoms (like oxygen or nitrogen) or on carbons that can form stable carbocations are more prone to exchange. The manufacturer of your this compound standard should provide information on the labeling positions. If you suspect the labeling position is the issue, you might consider sourcing a standard with deuterium labels on a more stable part of the molecule, such as an aromatic ring.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Ranolazine

This is a general method that can be adapted for Ranolazine and this compound analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Ranolazine: m/z 428.2 -> 279.5[3]

      • This compound: m/z 436.2 -> 287.5 (example, will vary based on labeling)

    • Key MS Parameters: Optimize collision energy and declustering potential for both analyte and internal standard.

Protocol 2: Sample Preparation via Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the factors that can lead to isotopic exchange and the resulting analytical problems.

IsotopicExchangePathway cluster_causes Causative Factors cluster_mechanism Mechanism cluster_outcomes Analytical Issues Acidic_or_Basic_pH Acidic or Basic pH Isotopic_Exchange D-H Isotopic Exchange Acidic_or_Basic_pH->Isotopic_Exchange High_Temperature Elevated Temperature High_Temperature->Isotopic_Exchange Matrix_Components Active Matrix Components Matrix_Components->Isotopic_Exchange Unstable_Label_Position Unstable Deuterium Position Unstable_Label_Position->Isotopic_Exchange Analyte_in_Blank Analyte Signal in Blank Isotopic_Exchange->Analyte_in_Blank Poor_Linearity Poor Calibration Curve Linearity Isotopic_Exchange->Poor_Linearity Inaccurate_Quantification Inaccurate Quantification Analyte_in_Blank->Inaccurate_Quantification Poor_Linearity->Inaccurate_Quantification

Caption: Factors leading to isotopic exchange and subsequent analytical problems in this compound analysis.

References

Improving peak shape and resolution in Ranolazine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ranolazine LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.

Troubleshooting Guides

This section offers step-by-step guidance to address common issues encountered during the LC-MS/MS analysis of Ranolazine.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of quantification. Follow this guide to diagnose and resolve these issues.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Start: Poor Ranolazine Peak Shape check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issue Likely a physical or system-wide issue. check_all_peaks->physical_issue Yes, all peaks chemical_issue Likely a chemical interaction issue specific to Ranolazine. check_all_peaks->chemical_issue No, mainly Ranolazine check_connections Check for bad connections, dead volume, or blockages from injector to detector. physical_issue->check_connections check_column Inspect column for voids or contamination. Consider flushing or replacing the column. check_connections->check_column end_solution Solution Found check_column->end_solution mobile_phase_ph Is the mobile phase pH appropriate? Ranolazine is a basic compound. chemical_issue->mobile_phase_ph adjust_ph Adjust mobile phase pH. Add 0.1% formic acid to improve peak shape. mobile_phase_ph->adjust_ph No/Unsure overload_check Is mass overload a possibility? mobile_phase_ph->overload_check Yes adjust_ph->overload_check reduce_load Reduce sample concentration or injection volume and re-inject. overload_check->reduce_load Yes secondary_interactions Consider secondary interactions with the stationary phase. overload_check->secondary_interactions No reduce_load->secondary_interactions column_choice Evaluate column chemistry. Consider a different C18 or a PFP column. secondary_interactions->column_choice column_choice->end_solution MethodDevelopment start Goal: Develop Robust Ranolazine LC-MS/MS Method col_select Column Selection (e.g., C18, PFP) start->col_select mp_select Mobile Phase Selection (ACN/MeOH, Buffer, pH) col_select->mp_select grad_opt Gradient Optimization (for resolution) mp_select->grad_opt ms_opt MS Parameter Optimization (MRM, Voltages) grad_opt->ms_opt eval_peak Evaluate Peak Shape ms_opt->eval_peak eval_peak->mp_select Poor Shape (Tailing) [Adjust pH/Modifier] eval_res Evaluate Resolution eval_peak->eval_res Good Shape eval_res->grad_opt Poor Resolution [Adjust Gradient] eval_sens Evaluate Sensitivity eval_res->eval_sens Good Resolution eval_sens->ms_opt Poor Sensitivity [Re-optimize MS] final_method Final Validated Method eval_sens->final_method Good Sensitivity

Potential for back-exchange of deuterium in Ranolazine-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranolazine-D8. The information focuses on the potential for back-exchange of deuterium and how to address related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water) or other protic sources.[1][2] For this compound, this is a concern because the substitution of hydrogen with deuterium is intended to alter its metabolic profile through the kinetic isotope effect, leading to a longer half-life and potentially reduced formation of certain metabolites.[3][4] If the deuterium atoms on this compound exchange back to hydrogen in vitro or in vivo, the desired pharmacokinetic properties may be compromised, leading to inaccurate experimental results.

Q2: At which positions on the this compound molecule is back-exchange most likely to occur?

A2: Back-exchange is most likely to occur at positions where the hydrogen/deuterium is "exchangeable." These are typically hydrogens attached to heteroatoms like oxygen (-OH) and nitrogen (-NH).[1] However, in the context of deuterated drugs, the deuterium is intentionally placed at non-labile carbon positions that are sites of metabolism. While C-D bonds are generally stable, back-exchange can be facilitated under certain chemical conditions, such as the presence of acid, base, or metal catalysts.[1][5] For this compound, while the deuterons are on a carbon framework, their stability could be influenced by the local chemical environment during sample preparation, storage, or in specific biological matrices.

Q3: Can the deuterium atoms in this compound exchange during routine sample analysis, such as LC-MS?

A3: Yes, there is a potential for back-exchange during analytical procedures.[2][6] The conditions used in liquid chromatography (LC) and mass spectrometry (MS), including the pH of the mobile phase, temperature, and the composition of the solvent, can influence the stability of the C-D bonds.[6][7] It is crucial to optimize analytical methods to minimize this risk.

Q4: How does the stability of deuterated drugs like this compound impact their therapeutic effect?

A4: The stability of the carbon-deuterium bond is fundamental to the therapeutic advantages of deuterated drugs.[] The stronger C-D bond compared to a C-H bond slows down metabolic processes, particularly those involving cytochrome P450 enzymes.[3][4] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[4][9]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential issues related to the back-exchange of deuterium in this compound during your experiments.

Problem: Inconsistent pharmacokinetic data or unexpected metabolite profiles.

This could indicate that the deuterium labels on this compound are not stable under your experimental conditions.

Visual Troubleshooting Workflow

Below is a DOT script for a troubleshooting workflow to diagnose and address potential back-exchange issues.

TroubleshootingWorkflow start Inconsistent PK Data or Unexpected Metabolite Profile check_storage 1. Verify Storage Conditions of this compound Stock start->check_storage storage_ok Storage Conditions OK? check_storage->storage_ok check_sample_prep 2. Evaluate Sample Preparation Protocol sample_prep_ok Sample Prep Protocol OK? check_sample_prep->sample_prep_ok check_analytical_method 3. Assess Analytical Method Parameters analytical_method_ok Analytical Method OK? check_analytical_method->analytical_method_ok storage_ok->check_sample_prep Yes modify_storage Action: Store in Aprotic Solvent at -80°C. Re-analyze. storage_ok->modify_storage No sample_prep_ok->check_analytical_method Yes modify_sample_prep Action: Minimize Exposure to High/Low pH & High Temp. Use D2O-based buffers. sample_prep_ok->modify_sample_prep No modify_analytical_method Action: Optimize LC-MS. Use neutral pH mobile phase, lower temp, faster gradient. analytical_method_ok->modify_analytical_method No contact_support Further Investigation Needed (Contact Technical Support) analytical_method_ok->contact_support Yes reanalyze Re-analyze Samples modify_storage->reanalyze modify_sample_prep->reanalyze modify_analytical_method->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: Troubleshooting workflow for this compound back-exchange.

Quantitative Data Summary: Impact of Experimental Conditions on Deuterium Retention

The following table summarizes hypothetical data to illustrate the impact of different experimental conditions on the retention of deuterium in this compound.

Parameter Condition A (Sub-optimal) Condition B (Optimized) Deuterium Retention (%) Key Takeaway
Storage Solvent 70% Methanol in Water100% Acetonitrile (Aprotic)95% vs. >99%Aprotic solvents minimize exchange during storage.
Sample Prep pH pH 10.0pH 7.488% vs. >99%Extreme pH can catalyze back-exchange.
Incubation Temp. 50°C37°C92% vs. >99%Higher temperatures can increase the rate of exchange.
LC Mobile Phase pH 3.0pH 6.894% vs. >99%Acidic mobile phases can promote on-column exchange.

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS

This protocol describes a method to assess the stability of this compound and quantify the extent of back-exchange.

Objective: To determine the percentage of deuterium retention in this compound under specific experimental conditions.

Materials:

  • This compound

  • Ranolazine (non-deuterated standard)

  • High-purity solvents (Acetonitrile, Methanol, Water)

  • Buffers of various pH

  • LC-MS system

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).

  • Incubation: Incubate aliquots of the this compound stock solution under various conditions to be tested (e.g., different pH, temperatures, biological matrices).

  • Quenching: At specified time points, quench the reaction by rapid cooling and/or addition of an organic solvent to precipitate proteins if in a biological matrix.[1][10]

  • LC-MS Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use a mobile phase with a pH as close to neutral as possible and a rapid gradient to minimize on-column exchange.

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Determine the peak areas for the mass corresponding to this compound and the mass corresponding to the back-exchanged species (e.g., Ranolazine-D7, D6, etc.).

    • Calculate the percentage of deuterium retention.

Visual Representation of the Analytical Workflow

The DOT script below illustrates the workflow for assessing this compound stability.

AnalyticalWorkflow prep 1. Prepare this compound and Standard Solutions incubate 2. Incubate under Test Conditions (pH, Temp, Matrix) prep->incubate quench 3. Quench Reaction at Time Points incubate->quench lcms 4. LC-MS Analysis (Optimized Method) quench->lcms analyze 5. Data Analysis: Quantify Deuterium Retention lcms->analyze report 6. Report Stability Profile analyze->report

Caption: Workflow for assessing this compound stability.

Signaling Pathway: Ranolazine Metabolism

Ranolazine is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[11][12] Deuteration at specific sites of metabolism in this compound is intended to slow down these metabolic pathways. The following diagram illustrates the major metabolic routes of ranolazine.

RanolazineMetabolism ranolazine Ranolazine cyp3a4 CYP3A4 (Major) ranolazine->cyp3a4 cyp2d6 CYP2D6 (Minor) ranolazine->cyp2d6 n_dealkylation N-dealkylation cyp3a4->n_dealkylation o_demethylation O-demethylation cyp3a4->o_demethylation hydroxylation Hydroxylation cyp3a4->hydroxylation amide_hydrolysis Amide Hydrolysis cyp2d6->amide_hydrolysis metabolites Various Metabolites n_dealkylation->metabolites o_demethylation->metabolites hydroxylation->metabolites amide_hydrolysis->metabolites

Caption: Major metabolic pathways of Ranolazine.

References

Impact of mobile phase pH on Ranolazine-D8 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the stability of Ranolazine-D8. For researchers, scientists, and drug development professionals, this resource offers insights into potential challenges and solutions for maintaining analyte integrity during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the mobile phase affect the stability of this compound?

A1: The stability of Ranolazine is significantly influenced by pH. Forced degradation studies have shown that Ranolazine is susceptible to degradation under both acidic and basic conditions.[1][2][3][4] Specifically, under acidic stress, multiple degradation products have been identified.[3][4] There are conflicting reports regarding its stability in basic media; some studies indicate instability[2], while others suggest it is stable to base hydrolysis[3][4].

Since this compound is a deuterated analog, its chemical stability is expected to be very similar to that of Ranolazine. Therefore, it is crucial to carefully select the mobile phase pH to minimize the degradation of this compound during analysis.

Q2: What is the optimal mobile phase pH range for this compound analysis?

A2: Based on published HPLC methods, successful chromatographic separation of Ranolazine has been achieved using mobile phases with pH values ranging from acidic to neutral (pH 2.0 to 7.0).[5][6][7][8][9][10][11] However, to ensure the stability of this compound, it is recommended to work within a pH range of 3 to 6. Very low pH (below 2) or high pH (above 8) mobile phases should be used with caution and after performing stability assessments.

Q3: Can the deuterium label on this compound exchange with protons from the mobile phase?

A3: The stability of the deuterium label is a critical consideration. If the deuterium atoms are located at positions on the molecule that are prone to exchange with protons from the mobile phase (e.g., on heteroatoms like oxygen or nitrogen), this can lead to a loss of the isotopic label and compromise the integrity of the internal standard.[12] It is essential to use a this compound standard where the deuterium labels are placed on non-exchangeable positions.[12] If you are unsure about the labeling positions, it is advisable to test for isotopic exchange, especially when using mobile phases with extreme pH values.

Q4: How can I assess the stability of this compound in my mobile phase?

A4: To assess the stability of this compound in your specific mobile phase, you can perform an "in-vial" or "mobile phase" stability experiment. This involves preparing a solution of this compound in the mobile phase, storing it under the same conditions as your analytical samples (e.g., in the autosampler), and analyzing it at different time points (e.g., 0, 4, 8, 12, and 24 hours). A significant decrease in the peak area of this compound over time would indicate instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound peak area over time in the analytical sequence. Degradation of this compound in the mobile phase due to inappropriate pH.1. Evaluate the pH of your mobile phase. If it is highly acidic or basic, consider adjusting it to a more neutral range (pH 3-6).2. Perform an in-vial stability study to confirm degradation.3. If the pH cannot be changed, consider reducing the residence time of the samples in the autosampler by processing them in smaller batches.
Appearance of unknown peaks in the chromatogram of the internal standard. This compound is degrading into one or more products.1. Review the literature on Ranolazine degradation products to see if the retention times match known degradants.[3][4]2. If possible, use mass spectrometry to identify the unknown peaks.3. Adjust the mobile phase pH to minimize degradation.
Inconsistent internal standard response across the analytical batch. This could be due to time-dependent degradation of this compound in the autosampler.1. Ensure the autosampler temperature is controlled and kept low to minimize degradation rates.2. Perform a stability assessment to determine the maximum allowable time samples can be stored in the autosampler.3. Randomize the injection sequence to average out any time-dependent effects.
Poor peak shape for this compound. While not directly a stability issue, pH can significantly affect the ionization state of Ranolazine and thus its chromatographic behavior.1. Consider the pKa of Ranolazine when selecting the mobile phase pH to ensure it is in a single ionic state for better peak shape.2. Experiment with different buffer systems at the desired pH.

Experimental Protocols

Protocol for In-Vial Stability Assessment of this compound

Objective: To determine the stability of this compound in a specific HPLC mobile phase over a defined period.

Materials:

  • This compound reference standard

  • HPLC-grade solvents and buffers for the mobile phase

  • Calibrated volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a suitable detector (UV or MS)

Procedure:

  • Prepare the mobile phase to be tested.

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a working solution of this compound by diluting the stock solution with the mobile phase to a concentration that is representative of the concentration used in your analytical method.

  • Transfer aliquots of this working solution into several HPLC vials.

  • Immediately inject one of the vials (T=0) and record the peak area of this compound. This will serve as the baseline.

  • Store the remaining vials in the autosampler under the same conditions as your analytical samples.

  • Inject the vials at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

  • Acceptance Criteria: A common acceptance criterion for stability is that the mean peak area at each time point should be within ±15% of the initial peak area.

Data Presentation

Table 1: Example Data for In-Vial Stability of this compound in Mobile Phase (pH X.X)

Time (hours)Mean Peak Area (n=3)% Remaining
01,025,000100.0%
41,015,00099.0%
8998,00097.4%
12985,00096.1%
24960,00093.7%

Visualizations

Ranolazine_Degradation_Pathway Ranolazine_D8 This compound Acid_Stress Acidic Conditions (e.g., Mobile Phase pH < 3) Ranolazine_D8->Acid_Stress Potential for Degradation Base_Stress Basic Conditions (e.g., Mobile Phase pH > 8) Ranolazine_D8->Base_Stress Potential for Degradation (Conflicting Reports) Degradation_Products Degradation Products Acid_Stress->Degradation_Products Base_Stress->Degradation_Products Stability_Troubleshooting_Workflow Start Inconsistent this compound Peak Area Observed Check_pH Is Mobile Phase pH at an Extreme (<3 or >8)? Start->Check_pH Perform_Stability Perform In-Vial Stability Study Check_pH->Perform_Stability Yes Other_Factors Investigate Other Factors: - Autosampler Temperature - Injection Volume Precision - Sample Preparation Check_pH->Other_Factors No Is_Stable Is this compound Stable (e.g., <15% change in 24h)? Perform_Stability->Is_Stable Adjust_pH Adjust Mobile Phase pH to 3-6 Range Is_Stable->Adjust_pH No Is_Stable->Other_Factors Yes Resolved Issue Resolved Adjust_pH->Resolved Other_Factors->Resolved

References

Overcoming co-eluting interferences with Ranolazine-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-eluting interferences during the analysis of Ranolazine-D8.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the identification and resolution of co-eluting interferences.

Question: I am observing unexpected peaks co-eluting with my this compound internal standard. What are the potential sources of this interference?

Answer:

Co-eluting peaks with this compound can originate from several sources. The most common interferents include:

  • Metabolites of Ranolazine: Ranolazine is extensively metabolized in the body, with over 40 different metabolites identified in plasma.[1] Some of these metabolites may have similar chromatographic behavior to this compound. Key metabolic pathways include N-dealkylation, O-demethylation, O-dearylation, hydrolysis of the amide group, and oxygenation.[2]

  • Degradation Products: Ranolazine can degrade under certain conditions, such as acidic or oxidative stress, forming various degradation products.[3][4][5] These compounds may co-elute with the internal standard.

  • Genotoxic Impurities (GTIs): The synthesis of ranolazine can result in the formation of potential genotoxic impurities.[6] While typically present at very low levels, they can still interfere with sensitive analytical methods.

  • Co-administered Drugs: Patients taking ranolazine are often on multiple medications.[7] Some of these drugs or their metabolites may have retention times similar to this compound. Common co-administered drugs include diltiazem, verapamil, atorvastatin, and metoprolol.[7][8][9]

  • Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine) can cause ion suppression or enhancement, and in some cases, may manifest as interfering peaks.

Question: How can I confirm the identity of the co-eluting interference?

Answer:

Identifying the interfering peak is crucial for effective troubleshooting. The following steps can help in its identification:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain the accurate mass of the interfering peak. This information can help in proposing a molecular formula and identifying the compound by comparing it to a database of known metabolites, degradation products, or co-administered drugs.[3]

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Acquire the MS/MS spectrum of the interfering peak and compare it to the fragmentation pattern of this compound and suspected interferents. Unique fragment ions can help in differentiating the compounds.

  • Spiking Experiments: Spike the sample with standards of suspected interfering compounds (e.g., known metabolites, impurities) to see if the peak area of the interference increases.

Question: What chromatographic strategies can I employ to resolve the co-eluting peak from this compound?

Answer:

Optimizing the chromatographic separation is often the most effective way to eliminate co-eluting interferences. Consider the following strategies:

  • Gradient Optimization: Adjusting the gradient slope and duration can improve the resolution between closely eluting peaks. A shallower gradient can increase the separation of components.

  • Column Chemistry: Experiment with different column stationary phases. A column with a different selectivity, such as a pentafluorophenyl (PFP) or cyano (CN) phase, may provide the necessary resolution.[6][10]

  • Mobile Phase Modifiers: Altering the pH of the mobile phase or the type and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can significantly impact the retention and selectivity of analytes.

  • Chiral Chromatography: Since ranolazine is a racemic mixture, chiral separation can be a powerful tool to resolve interferences, especially from stereoisomeric metabolites. Chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) have been successfully used for the enantioseparation of ranolazine.[11][12][13][14]

Question: Are there any mass spectrometric techniques that can help in overcoming co-elution without chromatographic separation?

Answer:

While chromatographic separation is preferred, certain mass spectrometric techniques can help in situations where co-elution cannot be fully resolved:

  • High-Resolution Mass Spectrometry (HRMS): If the interfering compound has a different elemental composition from this compound, HRMS can distinguish between them based on their accurate mass, even if they co-elute.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. This technique can provide an additional dimension of separation, potentially resolving isobaric and co-eluting species.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is a deuterated analog of ranolazine. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Q2: What are the common MRM transitions for Ranolazine and this compound?

A2: The most commonly reported MRM transition for ranolazine is m/z 428.2 → 279.5.[10][14] For this compound, the precursor ion would be shifted by +8 Da (m/z 436.2), while the product ion may or may not be shifted depending on the location of the deuterium labels. It is essential to optimize the MRM transitions in your own laboratory.

Q3: Can matrix effects from plasma interfere with this compound quantification?

A3: Yes, matrix effects can be a significant issue in bioanalysis.[15] Components of plasma can co-elute with the analyte and internal standard, leading to ion suppression or enhancement in the mass spectrometer. Using a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects. Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help in removing interfering matrix components.

Experimental Protocols

Example LC-MS/MS Method for Separation of Ranolazine from Potential Impurities

This protocol is based on a method for the simultaneous determination of five potential genotoxic impurities in ranolazine.[6]

Parameter Condition
LC System Agilent 1290 Infinity II
Column Poroshell C18 PFP, 150 x 3.0 mm, 2.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Program Time (min) / %B: 0.00/2, 2.00/2, 7.00/50, 10.00/90, 14.00/90, 14.1/2, 18.00/2
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: This is an example protocol and may require optimization for your specific application and instrumentation.

Visualizations

Troubleshooting_Workflow Start Co-eluting Peak Observed with this compound Identify_Source Identify Potential Source Start->Identify_Source Metabolites Metabolites Identify_Source->Metabolites Degradants Degradation Products Identify_Source->Degradants Impurities Impurities/GTIs Identify_Source->Impurities Co_meds Co-administered Drugs Identify_Source->Co_meds Confirm_Identity Confirm Identity of Interference Metabolites->Confirm_Identity Degradants->Confirm_Identity Impurities->Confirm_Identity Co_meds->Confirm_Identity HRMS High-Resolution MS Confirm_Identity->HRMS Yes MSMS MS/MS Fragmentation Confirm_Identity->MSMS Yes Spiking Spiking Experiments Confirm_Identity->Spiking Yes Resolve_Interference Resolve Interference HRMS->Resolve_Interference MSMS->Resolve_Interference Spiking->Resolve_Interference Chromo_Opt Chromatographic Optimization Resolve_Interference->Chromo_Opt Primary Approach MS_Tech Mass Spectrometric Techniques Resolve_Interference->MS_Tech Alternative Gradient Optimize Gradient Chromo_Opt->Gradient Column Change Column Chemistry Chromo_Opt->Column Mobile_Phase Modify Mobile Phase Chromo_Opt->Mobile_Phase Chiral Chiral Separation Chromo_Opt->Chiral End Interference Resolved Gradient->End Column->End Mobile_Phase->End Chiral->End HRMS_resolve HRMS Resolution MS_Tech->HRMS_resolve IMS Ion Mobility Spectrometry MS_Tech->IMS HRMS_resolve->End IMS->End

Caption: Troubleshooting workflow for resolving co-eluting interferences with this compound.

Ranolazine_Metabolism Ranolazine Ranolazine Metabolism Metabolic Pathways Ranolazine->Metabolism N_Dealkylation N-dealkylation Metabolism->N_Dealkylation O_Demethylation O-demethylation Metabolism->O_Demethylation O_Dearylation O-dearylation Metabolism->O_Dearylation Hydrolysis Amide Hydrolysis Metabolism->Hydrolysis Oxygenation Oxygenation Metabolism->Oxygenation Metabolites Multiple Metabolites (Potential Interferences) N_Dealkylation->Metabolites O_Demethylation->Metabolites O_Dearylation->Metabolites Hydrolysis->Metabolites Oxygenation->Metabolites

Caption: Major metabolic pathways of Ranolazine leading to potential interferences.

References

Navigating Inconsistent Internal Standard Response with Ranolazine-D8: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Ranolazine-D8 as an internal standard in bioanalytical assays, encountering inconsistent responses can be a significant roadblock. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to diagnose and resolve these issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent this compound internal standard (IS) response in LC-MS/MS analysis?

Inconsistent internal standard response can stem from a variety of factors throughout the analytical workflow.[1][2][3][4] These can be broadly categorized as:

  • Matrix Effects: Variations in the composition of the biological matrix between samples can lead to differential ionization suppression or enhancement of this compound compared to the analyte, Ranolazine.[5][6] This is a primary cause of variability, especially with complex matrices like plasma.

  • Sample Preparation Inconsistencies: Errors during sample preparation, such as inconsistent protein precipitation, inefficient liquid-liquid extraction (LLE), or variable recovery from solid-phase extraction (SPE), can lead to differing amounts of this compound being introduced to the analytical instrument.[7]

  • Pipetting and Handling Errors: Inaccurate pipetting of the this compound spiking solution, either adding too much or too little, is a common source of sporadic flyers or outliers in the data.[7]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the ion source, detector saturation, or inconsistent injection volumes, can cause the IS signal to drift or vary.[2]

  • Stability of this compound: Degradation of the this compound internal standard in the stock solution, working solution, or in the processed sample can lead to a decreasing response over time.[1][8]

  • Isotope Effects: Although stable isotope-labeled internal standards are designed to co-elute with the analyte, deuterium labeling can sometimes lead to a slight chromatographic shift.[9][10] If this shift causes this compound to elute in a region of different matrix effects than Ranolazine, it can result in inconsistent response ratios.[6]

Q2: My this compound response is consistently low across all samples. What should I investigate first?

A consistently low response for this compound across an entire batch of samples often points to a systemic issue. Here’s a step-by-step approach to troubleshooting:

  • Check the Internal Standard Working Solution:

    • Concentration: Verify the concentration of your this compound working solution. An error in dilution is a common culprit.

    • Stability: Ensure the working solution has not degraded. Prepare a fresh solution from your stock and re-run a few samples to see if the response improves.

  • Review the Sample Preparation Protocol:

    • Spiking Step: Double-check the volume of the IS working solution being added to each sample.

    • Extraction Efficiency: Evaluate the extraction recovery of this compound. A consistently low recovery will result in a low signal.

  • Inspect the LC-MS/MS System:

    • Ion Source: Check for a dirty or clogged ion source, which can lead to overall low sensitivity.

    • MS Parameters: Confirm that the correct mass transition and collision energy for this compound are being used.

Q3: I'm observing sporadic, random high or low this compound responses in my analytical run. What could be the cause?

Sporadic outliers, often referred to as "flyers," are typically due to random errors rather than a systematic problem.[7] The most likely causes include:

  • Pipetting Errors: Inconsistent addition of the internal standard to individual samples.

  • Injection Volume Variability: An issue with the autosampler leading to inconsistent injection volumes.

  • Sample Matrix Anomalies: A unique characteristic of a single sample's matrix causing significant ion suppression or enhancement for the internal standard.

To address this, it's recommended to re-prepare and re-inject the affected samples. If the issue persists with the same sample, a matrix effect is the likely cause.

Q4: Can the choice of sample preparation method influence the consistency of the this compound response?

Absolutely. The sample preparation method plays a critical role in minimizing matrix effects and ensuring consistent recovery of both the analyte and the internal standard.

  • Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing matrix components and can lead to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can be optimized by adjusting the solvent and pH to improve the recovery of Ranolazine and this compound while removing interfering substances.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can significantly reduce matrix effects, leading to more consistent internal standard responses.

The choice of method will depend on the complexity of the matrix and the required sensitivity of the assay.

Troubleshooting Guides

Guide 1: Systematic Investigation of Low this compound Response

This guide provides a structured approach to diagnosing consistently low internal standard signals.

Objective: To identify the root cause of a consistently low this compound signal across an analytical batch.

Workflow Diagram:

low_response_troubleshooting start Start: Consistently Low This compound Response check_is_solution Step 1: Verify IS Working Solution (Concentration & Stability) start->check_is_solution is_solution_ok IS Solution OK? check_is_solution->is_solution_ok prepare_fresh_is Action: Prepare Fresh IS Solution is_solution_ok->prepare_fresh_is No review_sample_prep Step 2: Review Sample Preparation Protocol (Spiking Volume & Recovery) is_solution_ok->review_sample_prep Yes re_run_samples Re-run a Subset of Samples prepare_fresh_is->re_run_samples end_resolved End: Issue Resolved re_run_samples->end_resolved sample_prep_ok Sample Prep OK? review_sample_prep->sample_prep_ok optimize_extraction Action: Optimize Extraction Method sample_prep_ok->optimize_extraction No inspect_lcms Step 3: Inspect LC-MS/MS System (Ion Source & MS Parameters) sample_prep_ok->inspect_lcms Yes optimize_extraction->end_resolved lcms_ok LC-MS System OK? inspect_lcms->lcms_ok perform_maintenance Action: Perform System Maintenance/Calibration inspect_lcms->perform_maintenance lcms_ok->end_resolved Yes end_unresolved End: Escalate to Senior Scientist lcms_ok->end_unresolved No perform_maintenance->end_resolved sporadic_outliers_troubleshooting start Start: Sporadic Outliers in This compound Response re_inject_sample Step 1: Re-inject the Affected Sample start->re_inject_sample response_consistent Response Consistent with Batch? re_inject_sample->response_consistent re_prepare_sample Step 2: Re-prepare and Re-inject the Sample response_consistent->re_prepare_sample Yes end_injection_issue Conclusion: Likely Injection Error or Autosampler Malfunction response_consistent->end_injection_issue No response_still_outlier Response Still an Outlier? re_prepare_sample->response_still_outlier investigate_matrix_effect Step 3: Investigate Matrix Effect for the Specific Sample response_still_outlier->investigate_matrix_effect Yes end_prep_issue Conclusion: Likely Sample Preparation Error response_still_outlier->end_prep_issue No end_matrix_issue Conclusion: Likely a Sample-Specific Matrix Effect investigate_matrix_effect->end_matrix_issue

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Ranolazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is paramount. This guide provides a detailed comparison of a validated bioanalytical method for Ranolazine utilizing a stable isotope-labeled internal standard, Ranolazine-D8, against alternative methods employing different internal standards. The data presented is intended to offer an objective performance comparison, supported by experimental protocols and visual workflows, to aid in the selection of the most appropriate analytical method.

Performance Comparison of Bioanalytical Methods for Ranolazine

The selection of an appropriate internal standard is critical for the robustness and reliability of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. This section compares the performance of the this compound method with alternatives that use structurally analogous internal standards.

Method 1: Ranolazine with this compound Internal Standard

This method, detailed in regulatory filings, demonstrates high sensitivity and robustness for the quantification of Ranolazine in human plasma.

Table 1: Validation Parameters for Ranolazine Bioanalytical Method using this compound

Validation ParameterResult
Linearity Range 10.1 - 4011.8 ng/mL[1]
Lower Limit of Quantification (LLOQ) 10.2 ng/mL[1]
Accuracy (at LLOQ) 105.98%[1]
Precision (Within-Batch at LLOQ) Not explicitly stated
Precision (Between-Batch at LLOQ) Not explicitly stated
Accuracy (at LQC, MQC, HQC) Within acceptable limits[1]
Precision (Within-Batch at LQC, MQC, HQC) Within acceptable limits[1]
Precision (Between-Batch at LQC, MQC, HQC) Within acceptable limits[1]
Recovery Not explicitly stated
Freeze-Thaw Stability (3 cycles) Stable (99.36% - 100.61%)[2]
Bench-Top Stability (6.5 hours) Stable[2]
Short-Term Stability (diluted, 23.53 hrs) Stable (100.12%)[2]
Long-Term Stability (144 days at -50°C) Stable (99.61% - 100.43%)[2]
Method 2: Ranolazine with Tramadol Internal Standard

This alternative method utilizes a readily available drug, Tramadol, as the internal standard.

Table 2: Validation Parameters for Ranolazine Bioanalytical Method using Tramadol

Validation ParameterResult
Linearity Range 10 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 10 ng/mL[3]
Accuracy 96.7% - 101.6%[3]
Intra-Day Precision < 3.1%[3]
Inter-Day Precision < 2.8%[3]
Recovery (Ranolazine) 67.0% - 71.6%[3]
Recovery (Tramadol) 88.5%[3]
Freeze-Thaw Stability (3 cycles) Stable[3]
Autosampler Stability (12 hours) Stable[3]
Long-Term Stability (30 days at -20°C) Stable[3]
Method 3: Ranolazine with an Unnamed Internal Standard

This method was developed for a bioequivalence study and uses an internal standard identified by its mass-to-charge ratio.

Table 3: Validation Parameters for Ranolazine Bioanalytical Method with Unnamed IS

Validation ParameterResult
Linearity Range 5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy 94.53% - 117.86%
Precision 0.14% - 4.56%
Mean Extraction Recovery (Ranolazine) 82.36% - 94.25%
Mean Extraction Recovery (IS) 88.37%
Freeze-Thaw Stability (3 cycles) Stable[1]
Ambient Storage Stability (24 hours) Stable[1]
Long-Term Stability (1 and 3 months at -20°C) Stable[1]
Processed Sample Stability (72 hours at 4°C) Stable[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of bioanalytical methods.

Protocol for Ranolazine Bioanalysis using this compound
  • Sample Preparation: Liquid-Liquid Extraction (LLE) is employed to extract Ranolazine and this compound from human K3EDTA plasma.[1]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system.

    • Details: Specific column, mobile phase, and gradient conditions are proprietary to the validating laboratory but are optimized to achieve separation from endogenous plasma components.

  • Mass Spectrometric Conditions:

    • Instrument: Tandem mass spectrometer (MS/MS).

    • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of Ranolazine and this compound.

Protocol for Ranolazine Bioanalysis using Tramadol
  • Sample Preparation: LLE with diethyl ether-dichloromethane (60:40 v/v) is used to extract the analyte and internal standard from 50 µL of human plasma.[3]

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system.

    • Column: Zorbax extend C18.

    • Mobile Phase: Methanol–10mM ammonium acetate (60:40 v/v, pH 4.0).[3]

    • Flow Rate: 1.0 mL/min.[3]

  • Mass Spectrometric Conditions:

    • Instrument: QtrapTM LC–MS–MS system with an electrospray ionization (ESI) interface.[3]

    • Detection: MRM of the transitions m/z 428.3 → 98.1 for Ranolazine and m/z 264.1 → 58.0 for Tramadol.

Protocol for Ranolazine Bioanalysis with Unnamed Internal Standard
  • Sample Preparation: Protein precipitation with methanol is performed.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system.

    • Column: Peerless Cyano column (33 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic methanol-water with 1.0% formic acid (65:35, v/v).

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer with a turbo ionspray source in positive mode.

    • Detection: MRM of the fragmentation of m/z 428.20 → 279.50 for Ranolazine and m/z 448.30 → 285.20 for the internal standard.

Visualizing the Bioanalytical Workflow and Validation Parameters

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.

Bioanalytical_Method_Validation_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt and Storage SampleThawing Sample Thawing and Homogenization SampleReceipt->SampleThawing Aliquoting Aliquoting SampleThawing->Aliquoting AddIS Addition of Internal Standard Aliquoting->AddIS Extraction Extraction (LLE, SPE, or PPT) AddIS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Injection LC Injection Evaporation->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection MS/MS Detection Chromatography->MS_Detection DataProcessing Data Processing and Integration MS_Detection->DataProcessing Quantification Quantification and Statistical Analysis DataProcessing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: Experimental workflow for bioanalytical method validation.

Validation_Parameters cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity & Specificity LLOQ LLOQ & ULOQ Selectivity->LLOQ Linearity Linearity & Range Linearity->LLOQ Accuracy Accuracy Accuracy->LLOQ Precision Precision Precision->LLOQ MatrixEffect Matrix Effect Recovery Recovery FreezeThaw Freeze-Thaw Stability BenchTop Bench-Top Stability LongTerm Long-Term Stability StockSolution Stock Solution Stability Validation Bioanalytical Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LLOQ Validation->MatrixEffect Validation->Recovery Validation->FreezeThaw Validation->BenchTop Validation->LongTerm Validation->StockSolution

Caption: Key parameters in bioanalytical method validation.

References

A Comparative Analysis of Ranolazine and Ranolazine-D8 Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of the anti-anginal drug Ranolazine and its deuterated analog, Ranolazine-D8. Understanding the fragmentation behavior of these compounds is crucial for their bioanalytical quantification, metabolite identification, and overall drug development process. This document presents experimental data, detailed protocols, and visual representations of the fragmentation pathways to aid researchers in their studies.

Introduction to Ranolazine and its Deuterated Analog

Ranolazine is a piperazine derivative that exerts its anti-anginal effects by inhibiting the late inward sodium current in cardiac cells.[1] this compound is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms.[2][3] This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical methods using mass spectrometry, as it co-elutes with Ranolazine but is distinguishable by its higher mass.

Comparative Fragmentation Analysis

The fragmentation of Ranolazine and this compound in mass spectrometry, typically using electrospray ionization (ESI) in positive mode, yields characteristic product ions. The primary fragmentation occurs at the ether linkage and the amide bond. The presence of deuterium atoms on the piperazine ring of this compound results in a predictable mass shift for fragments containing this moiety.

The protonated molecule of Ranolazine ([M+H]⁺) is observed at an m/z of approximately 428.2 to 428.5.[4][5] For this compound, this precursor ion is shifted by 8 Da to an m/z of approximately 436.3, corresponding to the addition of eight deuterium atoms.[2]

Key fragment ions for Ranolazine include m/z 279.1 and 214.1.[4][5][6] The fragment at m/z 279.5 arises from the cleavage of the C-N bond of the piperazine ring, resulting in the loss of the N-(2,6-dimethylphenyl)acetamide moiety.[4] Another significant fragment is observed at m/z 214.1.[6]

For this compound, the fragmentation pattern is analogous, but the masses of the fragments containing the deuterated piperazine ring are shifted. The fragment corresponding to the N-(2,6-dimethylphenyl)acetamide moiety remains at m/z 279.1 as it does not contain any deuterium atoms. However, the fragment containing the deuterated piperazine ring is expected to show a mass shift of +8 Da.

Data Presentation: Comparative Fragmentation Data

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Putative Structure of Fragment
Ranolazine 428.2279.5[C₁₇H₁₉N₂O₂]⁺
214.1[C₁₂H₁₆NO₂]⁺
This compound 436.3279.5[C₁₇H₁₉N₂O₂]⁺
222.1[C₁₂H₈D₈NO₂]⁺

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of Ranolazine, from which the fragmentation data is derived.

Liquid Chromatography:

  • Column: A C18 column (e.g., Zorbax extend C18 or Nova-Pak C18) is commonly used.[5][7]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[4][7][8] For instance, methanol and 10mM ammonium acetate (60:40 v/v) can be used.[7]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[4][7]

  • Injection Volume: A small injection volume, such as 10 µL, is standard.[7]

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[5][7]

  • Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[5][7]

  • MRM Transitions: For Ranolazine, a common transition monitored is m/z 428.2 → 279.5.[4] For this compound, the corresponding transition would be m/z 436.3 → 279.5.

Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the biological matrix, such as human plasma.[7] A common liquid-liquid extraction solvent is a mixture of diethyl ether and dichloromethane.[7]

Visualization of Fragmentation Pathways

G cluster_ranolazine Ranolazine Fragmentation cluster_ranolazine_d8 This compound Fragmentation Ranolazine_precursor Ranolazine [M+H]⁺ m/z 428.2 Ranolazine_frag1 Fragment 1 m/z 279.5 Ranolazine_precursor->Ranolazine_frag1 Loss of C₇H₇O₂ Ranolazine_frag2 Fragment 2 m/z 214.1 Ranolazine_precursor->Ranolazine_frag2 Loss of C₁₂H₁₇N₂O₂ Ranolazine_D8_precursor This compound [M+H]⁺ m/z 436.3 Ranolazine_D8_frag1 Fragment 1 m/z 279.5 Ranolazine_D8_precursor->Ranolazine_D8_frag1 Loss of C₇H₇O₂ Ranolazine_D8_frag2 Fragment 2 m/z 222.1 Ranolazine_D8_precursor->Ranolazine_D8_frag2 Loss of C₁₂H₉D₈N₂O₂

References

Ranolazine-D8: A Comparative Analysis of Inter-day and Intra-day Precision and Accuracy in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ranolazine-D8's Performance Against Alternative Internal Standards Supported by Experimental Data.

In the quantitative bioanalysis of the antianginal drug Ranolazine, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of analytical methods. This guide provides a comparative overview of the inter-day and intra-day precision and accuracy of this compound, a deuterated analog of Ranolazine, against other commonly used internal standards. The data presented is compiled from various validation studies to aid researchers in selecting the most suitable internal standard for their specific analytical needs.

Performance Data: this compound versus Alternatives

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in LC-MS bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby providing the most accurate correction for experimental variability. The following tables summarize the inter-day and intra-day precision and accuracy data for this compound and two alternative internal standards, Tramadol and Propafenone.

Table 1: Inter-day and Intra-day Precision and Accuracy of Ranolazine Analysis using this compound Internal Standard

ParameterWithin Batch (Intra-day)Between Batch (Inter-day)
Accuracy (%) 96.94 – 100.8898.29 – 100.47
Precision (%RSD) 0.54 - 3.270.98 – 2.44

Data sourced from a clinical pharmacology review for the analysis of Ranolazine in human K3EDTA plasma using a liquid-liquid extraction technique.[1]

Table 2: Inter-day and Intra-day Precision and Accuracy of Ranolazine Analysis using Tramadol Internal Standard

ParameterIntra-dayInter-day
Accuracy (%) 96.7–101.696.7–101.6
Precision (%RSD) < 3.1< 2.8

Data from a study on the determination of Ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay.[2][3]

Table 3: Inter-day and Intra-day Precision and Accuracy of Ranolazine Analysis using Propafenone Internal Standard

ParameterIntra-dayInter-day
Accuracy (%) Within ±3.2Within ±3.2
Precision (%RSD) < 3.7< 3.7

Data from a study on the sensitive quantification of Ranolazine in human plasma by liquid chromatography-tandem mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the typical experimental protocols for the quantification of Ranolazine using this compound and an alternative internal standard.

Method 1: Ranolazine Quantification with this compound Internal Standard

This method is a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) assay for the estimation of Ranolazine in human plasma.

Sample Preparation:

  • Utilize a liquid-liquid extraction technique to isolate Ranolazine and the this compound internal standard from human K3EDTA plasma.[1]

Chromatography:

  • System: High-Performance Liquid Chromatography (HPLC)

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

  • Flow Rate: Optimized for adequate separation and peak shape.

  • Injection Volume: Typically in the range of 5-20 µL.

Mass Spectrometry:

  • System: Tandem Mass Spectrometer (MS/MS)

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ranolazine and this compound.

Method 2: Ranolazine Quantification with Tramadol Internal Standard

This method describes a validated LC-MS/MS procedure for the determination of Ranolazine in human plasma using Tramadol as the internal standard.[2][3]

Sample Preparation:

  • Perform a liquid-liquid extraction of Ranolazine and Tramadol from plasma samples.[2][3]

Chromatography:

  • System: Liquid Chromatography (LC)

  • Mobile Phase: A suitable mixture of organic and aqueous phases to achieve separation.

  • Column: A reversed-phase column appropriate for the separation of the analytes.[2][3]

Mass Spectrometry:

  • System: Tandem Mass Spectrometer (MS/MS)

  • Ionization: Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM) mode to monitor the specific transitions for Ranolazine and Tramadol.

Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for Ranolazine bioanalysis and the signaling pathway of Ranolazine's therapeutic action.

Experimental_Workflow_for_Ranolazine_Bioanalysis cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Plasma_Sample Plasma Sample Collection (Human K3EDTA Plasma) Add_IS Addition of Internal Standard (this compound or Alternative) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation of Organic Layer Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification of Ranolazine Detection->Quantification Results Precision and Accuracy Calculation Quantification->Results

Caption: Experimental workflow for the bioanalysis of Ranolazine.

Ranolazine_Signaling_Pathway Ranolazine Ranolazine Late_INa Late Sodium Current (INa) Ranolazine->Late_INa Inhibits Intracellular_Na Increased Intracellular Na+ Late_INa->Intracellular_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Intracellular_Na->Na_Ca_Exchanger Activates Intracellular_Ca Increased Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Increases Angina Angina Pectoris Intracellular_Ca->Angina Contributes to Myocardial_Ischemia Myocardial Ischemia Myocardial_Ischemia->Late_INa Enhances

Caption: Signaling pathway of Ranolazine's antianginal action.

References

Ranolazine-D8 vs. a Structural Analog as an Internal Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a detailed comparison between the stable isotope-labeled (SIL) internal standard, Ranolazine-D8, and a structural analog, phenoprolamine, for the quantification of the anti-anginal drug ranolazine.

Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation.[1][3] However, the use of a structural analog as an internal standard can be a viable alternative, particularly when a SIL IS is unavailable or cost-prohibitive.[3] This guide presents a comparative overview of this compound and phenoprolamine, offering experimental data and protocols to inform the selection of the most suitable internal standard for your research needs.

Performance Comparison: this compound vs. Phenoprolamine

The ideal internal standard should co-elute with the analyte, have similar extraction recovery, and experience comparable ionization efficiency to effectively compensate for variations in the analytical process.[1] The following tables summarize the key performance parameters for this compound and phenoprolamine based on available literature.

ParameterThis compoundPhenoprolamine (Structural Analog)Key Considerations
Chemical Structure Identical to Ranolazine, with 8 deuterium atomsStructurally similar to RanolazineDeuterated standards offer near-perfect co-elution and similar matrix effects. Structural analogs may have different retention times and ionization efficiencies.
Mass Transition (m/z) Q1: 436.3, Q3: 287.2 (Example)Q1: 344.3, Q3: 165.1[4]Different mass transitions prevent isobaric interference.
Chromatographic Retention Co-elutes with RanolazineElutes in close proximity to RanolazineCo-elution is crucial for compensating for matrix effects that can vary across the chromatographic peak.
Extraction Recovery Expected to be identical to RanolazineSimilar to Ranolazine[4]A structural analog should have comparable solubility and distribution coefficients to ensure consistent recovery.
Ionization Suppression/Enhancement Experiences the same matrix effects as RanolazineMay experience different matrix effectsThe closer the structural similarity and retention time, the better the compensation for matrix effects.
Accuracy and Precision Generally provides higher accuracy and precisionCan provide acceptable accuracy and precision with careful validation[4]The European Medicines Agency (EMA) has noted that over 90% of submissions utilize stable isotope-labeled internal standards.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of internal standards. Below are representative experimental protocols for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of ranolazine using either this compound or phenoprolamine as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or phenoprolamine).

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions for Ranolazine and Phenoprolamine
ParameterCondition
LC System Agilent 1260 Infinity HPLC or equivalent
Column Nova-Pak C18, 3.9 x 150 mm, 4 µm
Mobile Phase Acetonitrile:Water:Formic Acid (70:30:0.5, v/v/v)[4]
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System AB Sciex 4000 QTRAP® or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transitions Ranolazine: m/z 428.5 → 279.1[4] Phenoprolamine: m/z 344.3 → 165.1[4] this compound: (Hypothetical) m/z 436.3 → 287.2
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Logical Workflow for Internal Standard Selection

The decision to use a stable isotope-labeled or a structural analog internal standard involves a trade-off between optimal performance and practical considerations like cost and availability. The following diagram illustrates the logical workflow for selecting an appropriate internal standard.

Method_Validation_Workflow Start Start Method Validation Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability (Freeze-thaw, Bench-top, etc.) Matrix_Effect->Stability End Validated Method Stability->End

References

Ranolazine-D8 in Bioanalysis: A Performance Comparison in Plasma and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of the performance of Ranolazine-D8 as an internal standard in the bioanalysis of Ranolazine, focusing on its application in plasma and urine. The information presented is based on published experimental data.

Ranolazine, an anti-anginal medication, requires precise measurement in pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variability.

Performance of this compound in Human Plasma

Numerous studies have validated the use of this compound for the quantification of Ranolazine in human plasma. The data consistently demonstrates high accuracy and precision, making it a reliable internal standard for this matrix.

Below is a summary of the quantitative performance of this compound in human plasma as reported in various studies.

ParameterThis compoundReference
Linearity Range (ng/mL) 10.1 - 4011.8[1]
Accuracy (%) 105.98% at LLOQ[1]
Precision (RSD%) Within-batch precision acceptable[1]
Stability Stable for 23.5 hours at room temperature and 144 days at -50°C[1]

Alternative Internal Standards for Ranolazine Analysis in Plasma

Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (RSD%)Recovery (%)Reference
Phenoprolamine 5 - 4000Within ±3.2%< 3.7%Not Reported[2]
Propafenone 1 - 300093.0 - 108.9%< 8.9%Not Reported
Ornidazole 2 - 100 (in rat plasma)-10.0% to 10.0% (RE)< 14.0%95.3 - 104.3%[3]
Tramadol 10 - 500096.7 - 101.6%< 3.1% (Intra-day), < 2.8% (Inter-day)Not Reported[4]

Performance of this compound in Urine

Comprehensive data on the performance of this compound as an internal standard for the quantification of Ranolazine in urine is limited in the available scientific literature. While some studies have analyzed Ranolazine and its metabolites in urine, they have either not employed a deuterated internal standard or have not provided detailed validation data for the internal standard's performance in this specific matrix. Therefore, a direct comparison of this compound's performance in urine versus plasma, or against other internal standards in urine, cannot be conclusively made at this time.

Experimental Protocols

The following sections detail typical experimental methodologies for the analysis of Ranolazine in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation

A common method for plasma sample preparation is protein precipitation.

  • Thaw human plasma samples and vortex to ensure homogeneity.[5]

  • Spike a known concentration of this compound internal standard solution into the plasma sample.

  • Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample.[6]

  • Vortex the mixture to facilitate protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Some methods may employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The supernatant is injected into an LC-MS/MS system for separation and quantification.

  • Chromatographic Column: A C18 or a cyano column is typically used for separation.[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., ammonium acetate or formic acid in water) is commonly used.[6]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Ranolazine and this compound.[6]

Typical MRM Transitions:

  • Ranolazine: m/z 428.3 → 279.3

  • This compound: The specific transition for this compound would be dependent on the position of the deuterium labels, but a common approach is to monitor a transition that reflects the stable isotope labeling.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (e.g., C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Ranolazine / this compound) data->ratio curve Compare to Calibration Curve ratio->curve concentration Determine Ranolazine Concentration curve->concentration

Caption: Experimental workflow for Ranolazine bioanalysis.

internal_standard_principle cluster_process Bioanalytical Process cluster_result Result sample_prep Sample Preparation (Extraction, Clean-up) analyte_loss Variable Loss/ Matrix Effects sample_prep->analyte_loss is_loss Similar Variable Loss/ Matrix Effects sample_prep->is_loss lc_injection LC Injection & Separation lc_injection->analyte_loss lc_injection->is_loss ms_ionization MS Ionization analyte_signal Variable MS Signal ms_ionization->analyte_signal is_signal Similar Variable MS Signal ms_ionization->is_signal ratio Peak Area Ratio (Analyte / IS) Remains Constant analyte_signal->ratio is_signal->ratio quant Accurate Quantification ratio->quant

Caption: Principle of stable isotope-labeled internal standards.

Conclusion

This compound has demonstrated robust and reliable performance as an internal standard for the quantification of Ranolazine in human plasma. Its use in validated LC-MS/MS methods provides high accuracy and precision, which is essential for clinical and research applications. While alternative internal standards have been successfully used, the physicochemical similarity of a deuterated analog like this compound makes it an ideal choice to compensate for analytical variability.

Further research is warranted to establish the performance of this compound in other biological matrices, such as urine, to provide a more comprehensive understanding of its applicability in diverse bioanalytical scenarios. Direct comparative studies between this compound and other internal standards would also be beneficial to definitively establish its superiority.

References

Safety Operating Guide

Proper Disposal of Ranolazine-D8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Ranolazine-D8, a deuterated analog of the anti-anginal drug Ranolazine. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this compound in a laboratory setting.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound and its hydrochloride salt indicates that the compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and skin irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

This compound Disposal Procedure

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[1] This method ensures the complete destruction of the compound, mitigating potential environmental hazards. This compound is not classified as dangerous goods for transport.[1][3][4]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.

  • Waste Container: Place all solid this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container. The container should be compatible with organic solids.

  • Labeling: The waste container must be labeled in accordance with your institution's and local regulations. The label should clearly identify the contents as "this compound waste" and include any other required hazard information.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Follow your institution's guidelines for storage duration limits.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the this compound waste. Provide them with the Safety Data Sheet for this compound.

Important Considerations:

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sink or in regular trash.[5][6] Improper disposal can lead to environmental contamination.[7]

  • Consult Local Regulations: Disposal procedures must always be in compliance with federal, state, and local regulations.[3]

  • No In-Lab Treatment: It is not recommended to treat or neutralize this compound waste within the laboratory. The most effective and compliant method of disposal is through a professional waste management service.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Handling and Segregation cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generation (e.g., unused compound, contaminated labware) B Segregate this compound Waste A->B Step 1 C Place in Labeled Hazardous Waste Container B->C Step 2 D Store in Designated Secure Area C->D Step 3 E Arrange Pickup with Licensed Waste Vendor D->E Step 4 F Incineration at Permitted Facility E->F Final Step

Caption: Workflow for the proper laboratory disposal of this compound.

This comprehensive guide is intended to ensure the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can minimize risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Handling Protocols for Ranolazine-D8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ranolazine-D8, a deuterated analog of an active pharmaceutical ingredient. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available Safety Data Sheets (SDS) for this compound salts.[1][2]

Body PartRequired PPEStandard/Specification
Respiratory Full-facepiece airline respirator (positive pressure mode with emergency escape) or a self-contained breathing apparatus.NIOSH/MSHA or European Standard EN 149 approved.
Hands Chemical-resistant gloves (double gloving recommended).Inspect prior to use.
Eyes Safety glasses with side-shields or goggles.Conforming to EN166 (EU) or NIOSH (US) approved.
Body Protective clothing, such as a lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.Made of lint-free, low-permeability fabric.

Engineering Controls: Whenever possible, handle this compound within a process enclosure, such as a glove box or a fume hood with local exhaust ventilation, to minimize airborne exposure.[1]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable, low-permeability gown, ensuring it is securely fastened.

  • Respiratory Protection: Don the appropriate respirator as specified in the table above. Ensure a proper fit and seal.

  • Eye Protection: Put on safety glasses with side-shields or goggles.

  • Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don a second pair of gloves over the first, ensuring the gown cuffs are securely covered.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare skin. Dispose of them immediately in a designated waste container.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Contaminated PPE: All used PPE, including gloves, gowns, and respirator cartridges, should be placed in a sealed, labeled hazardous waste bag.

  • Chemical Waste: Unused this compound and any solutions containing it should be collected in a clearly labeled, sealed hazardous waste container.

  • Labware: Disposable labware should be discarded in the hazardous waste stream. Reusable labware must be decontaminated following a validated procedure before being washed.

Visualized Workflows

The following diagrams illustrate key safety and handling procedures for this compound.

RanolazineD8_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Gather Materials & PPE B Don PPE A->B C Weigh this compound in Ventilated Enclosure B->C D Dissolve/Prepare Solution C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate & Dispose of Hazardous Waste F->G

Caption: Workflow for the safe handling of this compound.

PPE_Selection_Logic A Handling Solid this compound? B Potential for Aerosolization? A->B Yes C Standard PPE: - Lab Coat - Gloves - Eye Protection A->C No (in solution) D Enhanced PPE: - Add Respirator B->D No E Full PPE: - Full-face Respirator - Double Gloves - Impermeable Gown B->E Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.